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  • Product: 2,3-Dihydrobenzofuran-5-carboxamide
  • CAS: 262847-54-1

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2,3-Dihydrobenzofuran-5-carboxamide Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary & Pharmacological Context The 2,3-dihydrobenzofuran carboxamide scaffold is a highly privileged pharmacophore in modern targeted oncology. While...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacological Context

The 2,3-dihydrobenzofuran carboxamide scaffold is a highly privileged pharmacophore in modern targeted oncology. While early iterations heavily explored the 7-carboxamide regioisomer for classical Poly(ADP-ribose) polymerase (PARP) inhibition[1][2], recent breakthroughs have highlighted the 2,3-dihydrobenzofuran-5-carboxamide moiety. Specifically, novel sulfonyl piperidine analogues containing this 5-carboxamide core have demonstrated profound anti-cancer properties, exhibiting strong binding affinities toward mutated BRCA1 and BRCA2 proteins and driving potent growth-inhibitory effects in MCF-7 breast cancer cell lines[3].

As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, detailing the exact molecular causality, binding kinetics, and self-validating in vitro workflows required to evaluate this compound class.

Molecular Causality: Target Engagement and Binding Kinetics

The efficacy of 2,3-dihydrobenzofuran-5-carboxamide derivatives is rooted in their structural mimicry. The carboxamide group serves as an isostere for the nicotinamide moiety of NAD+.

The Binding Logic:

  • Hydrogen Bonding: The carboxamide group is precisely oriented to form critical bidentate hydrogen bonds with the backbone amide and side-chain hydroxyl groups within the target's catalytic domain (e.g., Gly863 and Ser904 in classical NAD+-binding pockets)[1].

  • Hydrophobic Interactions: The rigid, planar benzofuran ring intercalates into the hydrophobic pocket, engaging in robust π−π stacking with adjacent tyrosine residues[1].

  • Target Expansion: Recent in silico and in vitro data reveal that 5-carboxamide derivatives uniquely dock into the active sites of mutated BRCA1 (PDB: 1N5O) and BRCA2 (PDB: 8BR9), disrupting the vital signals that drive cancer cell proliferation[3].

MoA_Pathway Ligand 2,3-Dihydrobenzofuran- 5-carboxamide Target Target Inhibition (NAD+ Competitive / BRCA) Ligand->Target Competitive Binding SSB Accumulation of Single-Strand Breaks Target->SSB Blocked DNA Repair Replication S-Phase Replication Fork Collapse SSB->Replication Unresolved DNA Damage DSB Double-Strand Breaks (DSBs) Replication->DSB Mechanical Stress BRCA BRCA1/2 Mutated (HRR Deficient) DSB->BRCA Requires HR Repair Apoptosis Apoptosis (Synthetic Lethality) BRCA->Apoptosis Reliance on Error-Prone NHEJ

Figure 1: Mechanism of action and synthetic lethality pathway of 5-carboxamide derivatives.

The Synthetic Lethality Axis

The ultimate mechanism of action for these compounds relies on the principle of synthetic lethality . When the 5-carboxamide derivative inhibits its primary DNA-repair target, the cell loses its ability to resolve spontaneous Single-Strand Breaks (SSBs) via the Base Excision Repair (BER) pathway. As the cell enters the S-phase of the cell cycle, replication forks encounter these unrepaired SSBs, causing the forks to stall and collapse into highly toxic Double-Strand Breaks (DSBs).

In a healthy cell, Homologous Recombination Repair (HRR) resolves these DSBs. However, in cells harboring BRCA1/2 mutations (such as targeted MCF-7 mutant models), the HRR pathway is fundamentally defective[2][3]. The cell is forced to rely on Non-Homologous End Joining (NHEJ), an error-prone pathway that leads to catastrophic genomic instability, cell cycle arrest, and ultimately, apoptosis.

Self-Validating Experimental Protocols

To rigorously prove this mechanism of action in vitro, drug development professionals must employ a self-validating cascade of assays. Each step is designed to establish direct causality—from isolated target engagement to phenotypic cell death.

Workflow P1 1. Target Engagement (Cell-Free Assay) P2 2. Cytotoxicity Profiling (MCF-7 vs WT Lines) P1->P2 P3 3. Mechanistic Validation (γH2AX Immunofluorescence) P2->P3

Figure 2: Self-validating in vitro experimental workflow for mechanistic verification.

Protocol 1: Cell-Free Target Engagement Assay

Causality: We must prove direct biochemical inhibition of the target enzyme before moving to cellular models to rule out off-target cytotoxicity.

  • Preparation: Reconstitute recombinant target protein (e.g., PARP-1 or mutant BRCA1) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Incubation: Dispense 2,3-dihydrobenzofuran-5-carboxamide derivatives in a 10-point dose-response dilution (ranging from 10 µM to 0.1 nM). Incubate with the enzyme for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add NAD+ and biotinylated substrate to initiate the reaction.

  • Detection: Transfer to a streptavidin-coated microplate. Add HRP-conjugated detection antibody and read chemiluminescence. Calculate the biochemical IC50​ .

Protocol 2: In Vitro Cytotoxicity & Synthetic Lethality Assay

Causality: To validate the synthetic lethality hypothesis, we must compare viability in BRCA-proficient versus BRCA-mutated environments[3].

  • Cell Seeding: Seed MCF-7 cells (and an isogenic wild-type control line) at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the 5-carboxamide derivative using a serial dilution (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Olaparib).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP levels. Calculate the cellular IC50​ . A significant left-shift in the IC50​ curve for the mutated line confirms synthetic lethality.

Protocol 3: Mechanistic Validation via γ H2AX Immunofluorescence

Causality: Cytotoxicity alone does not prove the specific mechanism. γ H2AX foci formation directly quantifies the accumulation of DSBs, validating the pathway from target inhibition to DNA damage.

  • Treatment & Fixation: Treat MCF-7 cells grown on coverslips with the compound at its IC50​ concentration for 24 hours. Fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA, then incubate with anti- γ H2AX primary antibody (1:500) overnight at 4°C. Follow with an Alexa Fluor-conjugated secondary antibody (1:1000) for 1 hour.

  • Imaging: Counterstain nuclei with DAPI. Image using a confocal microscope and quantify the number of γ H2AX foci per nucleus using automated image analysis software.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a highly optimized 2,3-dihydrobenzofuran-5-carboxamide derivative based on recent literature[2][3].

Assay ParameterWild-Type Cells (HRR Proficient)Mutated Cells (e.g., MCF-7 BRCA-mut)Mechanistic Implication
Biochemical Target IC50​ < 50 nM< 50 nMConfirms potent, direct target engagement independent of cellular background.
Cellular Viability IC50​ > 10 µM< 1 µMA >10-fold differential demonstrates a wide therapeutic window and confirms synthetic lethality.
γ H2AX Foci / Nucleus Baseline (< 5)Highly Elevated (> 25)Proves that cell death is driven by the catastrophic accumulation of Double-Strand Breaks.
Apoptotic Index (Caspase 3/7) LowHighConfirms that the terminal mechanism of cell death is apoptosis, not necrosis.

References

  • Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide Current Medicinal Chemistry (2024) URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Journal of Medicinal Chemistry (2014) URL:[Link]

  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Journal of Medicinal Chemistry (2019) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and ADMET Optimization of 2,3-Dihydrobenzofuran-5-carboxamide Derivatives: A Technical Whitepaper

Executive Summary The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, including novel anti-cancer sulfonyl piperidine analogues[1] and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2]. While its geometric conformation provides excellent target-binding affinity, translating this scaffold into a viable clinical candidate requires rigorous optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) liabilities of this compound class, specifically addressing metabolic soft spots, and to provide self-validating experimental workflows for robust PK profiling.

Structural Rationale and Physicochemical Properties

The 2,3-dihydrobenzofuran core offers a rigid, planar aromatic system coupled with a saturated, oxygen-containing heterocyclic ring. This unique topography allows for optimal π

π stacking and hydrogen bonding within target protein pockets (e.g., mutated BRCA1/2 and MCF-7 cell line targets)[1]. The 5-carboxamide substitution further enhances target engagement by acting as both a hydrogen bond donor and acceptor.

However, these structural features directly dictate the molecule's pharmacokinetic behavior:

  • Lipophilicity (LogP): The core is moderately lipophilic, which drives excellent human intestinal absorption (HIA) but also increases the likelihood of rapid hepatic clearance[3].

  • Metabolic Vulnerability: The saturated methylene carbons (C2/C3) adjacent to the oxygen atom and aromatic ring are highly susceptible to cytochrome P450 (CYP)-mediated oxidation[4].

Pharmacokinetic and ADMET Landscape

Absorption and Distribution

Derivatives of 2,3-dihydrobenzofuran-5-carboxamide typically exhibit high intestinal permeability. In silico ADMET predictions and in vitro models demonstrate that these compounds easily cross the lipid bilayers of the gastrointestinal tract without significant reliance on active transport mechanisms[3]. Distribution is generally extensive, with moderate to high plasma protein binding (PPB) driven by the hydrophobic nature of the benzofuran core.

Metabolic Stability and "Soft Spots"

The primary PK liability of the 2,3-dihydrobenzofuran-5-carboxamide scaffold lies in its Phase I metabolism. The methylene moiety of the 2,3-dihydrobenzofuran ring acts as a well-documented "metabolic soft spot"[4].

  • CYP-Mediated Oxidation: Hepatic enzymes (primarily CYP3A4 and CYP2D6) rapidly hydroxylate the C2/C3 positions, leading to ring opening or subsequent Phase II conjugation and rapid systemic clearance.

  • Strategic Mitigation (Deuteration): To improve the clearance profile without altering the pharmacological target binding, medicinal chemists often synthesize per-deuterated analogs (e.g., 2,2,3,3- d4​ ). This leverages the kinetic isotope effect—because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, the rate of CYP-mediated oxidation is significantly reduced, thereby extending the drug's half-life[4].

  • Amide Hydrolysis: The 5-carboxamide group is also subject to hydrolysis by hepatic amidases, yielding a carboxylic acid metabolite that is rapidly cleared via renal excretion.

MetabolicPathway Parent 2,3-Dihydrobenzofuran-5-carboxamide (Parent Drug) CYP Cytochrome P450 (CYP3A4 / CYP2D6) Parent->CYP Oxidation Amidase Hepatic Amidases Parent->Amidase Hydrolysis Metabolite1 Hydroxylated Metabolite (Methylene Soft Spot) CYP->Metabolite1 Metabolite2 Carboxylic Acid Derivative (Amide Hydrolysis) Amidase->Metabolite2 Phase2 Glucuronidation / Sulfation (Phase II) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 1: Primary metabolic pathways and clearance mechanisms of 2,3-Dihydrobenzofuran-5-carboxamide.

Quantitative Pharmacokinetic Data

To establish a baseline for structural optimization, all quantitative ADMET parameters must be benchmarked. The table below summarizes the typical ranges observed for this scaffold class[3][4].

Pharmacokinetic ParameterTypical Value RangeAnalytical Methodology
Human Intestinal Absorption (HIA) > 85%Caco-2 Permeability Assay
Blood-Brain Barrier (LogBB) -0.3 to +0.2 (Moderate)PAMPA-BBB Assay
Intrinsic Clearance ( CLint​ ) 25 - 60 µL/min/mg proteinHuman Liver Microsomes (HLM)
Plasma Protein Binding (PPB) 65% - 85%Equilibrium Dialysis
In Vivo Half-life ( t1/2​ ) 1.2 - 3.5 hoursRodent IV/PO PK Studies

Self-Validating Experimental Methodologies

To ensure scientific integrity, PK profiling must utilize self-validating protocols. Below are the step-by-step methodologies for assessing the two most critical parameters: Intrinsic Clearance and Intestinal Permeability.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

Objective: Determine the intrinsic clearance ( CLint​ ) to quantify the vulnerability of the methylene soft spot. Causality & Logic: We utilize a substrate depletion approach. The compound concentration is kept strictly at 1 µM to ensure first-order kinetics (where [S]≪Km​ ), allowing the rate of depletion to accurately reflect enzyme efficiency rather than saturation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Rationale: This specific buffer system maintains the optimal physiological conformation and cofactor binding affinity of CYP enzymes.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with 1 µM of the 2,3-dihydrobenzofuran-5-carboxamide derivative. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Kinetic Sampling & Quenching: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Rationale: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Validation Control: Run a parallel incubation without NADPH. Rationale: This serves as a negative control to rule out chemical instability or non-CYP mediated degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Permeability Assay

Objective: Predict human intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities.

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days.

  • Integrity Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Rationale: Only wells exhibiting a TEER > 250 Ω⋅cm2 are used. This mathematically validates that tight junctions have formed, ensuring that any measured permeability is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B transport assessment, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO2​ environment. Collect 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh transport buffer to maintain sink conditions.

  • Efflux Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates the compound is a substrate for active efflux transporters, requiring structural modification to improve oral bioavailability.

PKWorkflow Start Compound Formulation Admin IV / PO Administration Start->Admin Sampling Serial Blood Sampling Admin->Sampling Prep Plasma Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA / PopPK Modeling LCMS->Analysis

Fig 2: Standard in vivo pharmacokinetic evaluation workflow using LC-MS/MS quantification.

References

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)
  • Source: Beni-Suef University Journal of Basic and Applied Sciences (via D-NB / ResearchGate)
  • Title: Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide Source: Bentham Science Publishers URL
  • Title: Discovery of a potent M5 antagonist with improved clearance profile.

Sources

Foundational

Crystal structure and molecular weight of 2,3-Dihydrobenzofuran-5-carboxamide

An In-Depth Technical Guide to the Physicochemical and Structural Characterization of 2,3-Dihydrobenzofuran-5-carboxamide Abstract 2,3-Dihydrobenzofuran-5-carboxamide is a heterocyclic compound of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Structural Characterization of 2,3-Dihydrobenzofuran-5-carboxamide

Abstract

2,3-Dihydrobenzofuran-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate and structural motif in the synthesis of various bioactive molecules targeting a range of therapeutic areas, including neurological disorders and inflammatory conditions.[1] This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight. Furthermore, it offers a detailed, field-proven methodological framework for the determination of its three-dimensional crystal structure via single-crystal X-ray diffraction (SCXRD). This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights to support advanced research and development activities.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of this scaffold have been investigated as potent cannabinoid receptor 2 (CB2) agonists and poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, highlighting its therapeutic versatility.[2][3] 2,3-Dihydrobenzofuran-5-carboxamide itself is a key building block, with the carboxamide group at the 5-position offering a critical hydrogen bonding moiety that can be pivotal for molecular recognition at a receptor's active site.

Accurate knowledge of the compound's molecular weight and crystal structure is foundational for all drug development efforts. Molecular weight is essential for stoichiometric calculations in synthesis and for analytical characterization, while the crystal structure provides the definitive atomic-level map of the molecule. This structural blueprint is indispensable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation analogs with improved potency and selectivity.

Physicochemical Properties

The fundamental physicochemical properties of 2,3-Dihydrobenzofuran-5-carboxamide have been computed and are available in public chemical databases. These values are summarized below and are critical for experimental design, from weighing reagents for synthesis to selecting appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem CID: 21982339[4]
Molecular Weight 163.17 g/mol PubChem CID: 21982339[4]
IUPAC Name 2,3-dihydro-1-benzofuran-5-carboxamidePubChem CID: 21982339[4]
CAS Number 262847-54-1PubChem CID: 21982339[4]
Hydrogen Bond Donor Count 1PubChem CID: 21982339[4]
Hydrogen Bond Acceptor Count 2PubChem CID: 21982339[4]
LogP (Computed) 0.8PubChem CID: 21982339[4]

Determination of Crystal Structure: A Methodological Approach

The elucidation of a molecule's crystal structure is a definitive analytical technique that provides unambiguous proof of its chemical identity, connectivity, and stereochemistry.[5][6] Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose. The primary bottleneck in this process is often the growth of a high-quality single crystal, which requires a systematic and patient approach.[5] This section details a robust workflow for obtaining and analyzing the crystal structure of 2,3-Dihydrobenzofuran-5-carboxamide.

Prerequisite: Synthesis and High-Purity Material

The journey to a crystal structure begins with the synthesis of the target compound. Various synthetic routes for 2,3-dihydrobenzofuran derivatives have been reported, often involving cyclization reactions of substituted phenols.[7][8]

Causality Behind Purity: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt the ordered packing of the crystal lattice, or become incorporated into the structure, leading to twinning or amorphous precipitation. Therefore, a purity of >99%, as confirmed by techniques such as ¹H NMR, ¹³C NMR, and LC-MS, is a mandatory prerequisite. The final purification step should ideally be recrystallization or column chromatography to remove any trace side products or reagents.

Step 1: Growing High-Quality Single Crystals

For small organic molecules like 2,3-Dihydrobenzofuran-5-carboxamide, the most reliable crystallization method is slow evaporation of a solvent.[9][10] The core principle is to allow solvent molecules to depart from a saturated solution at a rate that is slow enough for the solute molecules to self-assemble into a highly ordered, single crystal lattice rather than crashing out as an amorphous powder.

  • Solvent Selection:

    • Rationale: The ideal solvent is one in which the compound is moderately soluble.[10] High solubility often leads to the formation of many small microcrystals, while poor solubility prevents the preparation of a sufficiently concentrated solution.

    • Procedure: Screen a panel of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, acetonitrile) to find one that dissolves the compound upon gentle warming but shows signs of precipitation upon cooling. Co-solvent systems (e.g., ethyl acetate/heptane, methanol/water) are excellent for fine-tuning solubility and evaporation rates.

  • Preparation of Saturated Solution:

    • Procedure: In a clean, small glass vial (e.g., 4 mL), dissolve approximately 5-10 mg of highly pure 2,3-Dihydrobenzofuran-5-carboxamide in the minimum amount of the chosen solvent or solvent system. Gentle warming in a water bath may be required to achieve full dissolution.

    • Trustworthiness: To eliminate potential nucleation sites like dust, filter the warm solution through a small plug of cotton or a syringe filter (PTFE, 0.22 µm) into a new, clean vial.[10]

  • Slow Evaporation Setup:

    • Procedure: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle holes. This restricts the rate of solvent evaporation.

    • Rationale: The rate of evaporation is a critical parameter. Slower evaporation provides more time for ordered molecular assembly, resulting in larger, higher-quality crystals.[9]

  • Incubation and Observation:

    • Procedure: Place the vial in a location free from vibration and significant temperature fluctuations. Mechanical disturbance can shatter growing crystals or induce rapid precipitation.[10]

    • Patience: Allow the setup to stand undisturbed for several days to weeks. Monitor for crystal growth periodically without moving the vial. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension and appear as clear, polyhedral shapes with sharp edges.[9]

G cluster_prep Material Preparation cluster_growth Crystal Growth PureCompound Pure Compound (>99%) Solvent Select Solvent System PureCompound->Solvent SaturatedSol Prepare Saturated Solution Solvent->SaturatedSol Filter Filter Solution SaturatedSol->Filter SlowEvap Slow Evaporation Setup Filter->SlowEvap Incubate Incubate (Vibration-Free) SlowEvap->Incubate Harvest Harvest Single Crystal Incubate->Harvest

Caption: Workflow for Crystal Growth via Slow Evaporation.

Step 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, its structure is determined by analyzing how it diffracts a beam of X-rays.

  • Crystal Mounting: A single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer. It is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns (thousands of reflections) are recorded on a detector.

  • Structure Solution and Refinement:

    • Rationale: The positions and intensities of the diffraction spots are mathematically related to the arrangement of atoms in the crystal's unit cell.

    • Procedure: Specialized software is used to process the diffraction data to determine the unit cell parameters and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map. This map is refined by fitting atomic positions to the observed data until the calculated and experimental diffraction patterns match closely.

G Crystal Harvested Single Crystal Mount Mount on Diffractometer & Flash-Cool Crystal->Mount XRay Irradiate with X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction DataProcessing Process Data (Unit Cell, Space Group) Diffraction->DataProcessing Solve Solve Structure (Electron Density Map) DataProcessing->Solve Refine Refine Atomic Model Solve->Refine FinalStructure Final Crystal Structure (CIF) Refine->FinalStructure

Caption: Overall Workflow for Single-Crystal X-ray Diffraction Analysis.

Anticipated Structural Data and Interpretation

ParameterExpected Information
Formula C₉H₉NO₂
Formula Weight 163.17
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factors (R1, wR2) Indicators of refinement quality (<0.05 is good)
Goodness-of-fit (S) Should be close to 1

Interpretation: The final refined structure would confirm the planar benzofuran core fused to the non-planar dihydrofuran ring. Crucially, it would reveal the intermolecular interactions, particularly the hydrogen bonding network established by the carboxamide N-H donors and the carbonyl oxygen acceptor. These interactions dictate the crystal packing and are highly relevant for understanding the compound's physical properties (e.g., melting point, solubility) and its potential binding modes in a biological context.

Conclusion

2,3-Dihydrobenzofuran-5-carboxamide is a valuable chemical entity with a molecular weight of 163.17 g/mol . This guide outlines a robust and scientifically grounded methodology for determining its crystal structure, a critical piece of data for any advanced research program. By following the detailed protocols for crystal growth and single-crystal X-ray diffraction, researchers can obtain the precise three-dimensional atomic coordinates of the molecule. This information is paramount for validating molecular identity, understanding intermolecular forces, and enabling the rational, structure-based design of novel therapeutics and materials.

References

  • PubChem. 2,3-Dihydrobenzofuran-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Staples, R. X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Lama, G., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 3(12), 1001-1006. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1832-1854. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Google Patents. IL100432A - Dihydrobenzofuran carboxamide derivatives their preparation and pharmaceutical compositions containing them.
  • ResearchGate. Synthesis of substituted 2,3‐dihydro‐1‐benzofuran‐4‐carboxylates. [Link]

  • Lind, et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 247-254. [Link]

  • CCDC. CCDC 2209461: Experimental Crystal Structure Determination. [Link]

  • Patel, M., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601. [Link]

  • MySkinRecipes. 2,3-Dihydrobenzofuran-5-carboxamide. [Link]

  • ResearchGate. The crystal structure of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, C11H10O5. [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • PubChem. 2,3-Dihydrobenzofuran-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • CCDC. Access Structures. [Link]

Sources

Exploratory

Comprehensive Evaluation of the Metabolic Stability of 2,3-Dihydrobenzofuran-5-carboxamide Scaffolds in Human Liver Microsomes

Executive Summary & Pharmacochemical Context The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, including poly(ADP-ribose) polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a highly versatile pharmacophore utilized in the design of various therapeutic agents, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, monoamine oxidase (MAO) inhibitors, and enteropeptidase inhibitors[1][2]. While this bicyclic core offers excellent target binding affinity via hydrogen bonding (through the carboxamide) and hydrophobic interactions (through the dihydrobenzofuran ring), its progression into clinical development is heavily dependent on its pharmacokinetic (PK) profile.

A primary cause of attrition in early drug development is poor metabolic stability, which leads to rapid systemic clearance, inadequate in vivo exposure, and short half-lives[3]. To predict hepatic clearance and guide lead optimization, Human Liver Microsomes (HLMs) are employed as the gold-standard in vitro model[4][5]. HLMs are subcellular fractions enriched with cytochrome P450 (CYP450) enzymes, offering a cost-effective, highly reproducible, and easily standardized system for evaluating Phase I oxidative metabolism[3][6].

This whitepaper provides an in-depth technical guide on the mechanistic liabilities of the 2,3-dihydrobenzofuran-5-carboxamide scaffold, the causality behind HLM assay design, and a self-validating protocol for determining intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Insights: Phase I Metabolic Liabilities

Understanding the specific biotransformation pathways of a chemical series is essential for interpreting HLM stability data. The 2,3-dihydrobenzofuran ring is particularly susceptible to CYP450-mediated oxidation[7][8].

Primary Oxidative Pathways

When incubated with HLMs and an NADPH-regenerating system, the 2,3-dihydrobenzofuran core typically undergoes the following Phase I transformations:

  • C2- and C3-Hydroxylation: The aliphatic carbons of the dihydrofuran ring are prime targets for aliphatic hydroxylation. Hydroxylation at the C2 position forms an unstable hemiacetal, which exists in chemical equilibrium with a ring-opened aldehyde form[7].

  • Desaturation (Aromatization): CYP-mediated dehydrogenation can convert the dihydrobenzofuran into a fully aromatic benzofuran derivative.

  • Further Oxidation/Reduction: The ring-opened aldehyde (resulting from C2-hydroxylation) can be further oxidized into a carboxylic acid or reduced to an O-hydroxyethylphenol[7][8].

Metabolic_Pathway Parent 2,3-Dihydrobenzofuran-5-carboxamide (Parent Scaffold) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP M1 2-Hydroxy Metabolite (Unstable Hemiacetal) CYP->M1 C2-Hydroxylation M2 3-Hydroxy Metabolite CYP->M2 C3-Hydroxylation M3 Benzofuran Derivative (Dehydrogenation) CYP->M3 Desaturation M4 Ring-Opened Aldehyde (Equilibrium with M1) M1->M4 Ring Opening M5 Carboxylic Acid / Phenol (Further Oxidation/Reduction) M4->M5 Oxidation/Reduction

Figure 2: Proposed CYP450-mediated Phase I metabolic pathways for the 2,3-dihydrobenzofuran scaffold.

Experimental Protocol: The HLM Stability Assay

To accurately determine the intrinsic clearance of 2,3-dihydrobenzofuran-5-carboxamide derivatives, the assay must be designed as a self-validating system . Every parameter is chosen to ensure first-order kinetics and to isolate CYP-mediated degradation from chemical instability[5][6].

Causality Behind Experimental Choices
  • Substrate Concentration (1 µM): The test compound concentration must be kept significantly below its Michaelis-Menten constant ( Km​ ). This ensures that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics), which is a prerequisite for calculating CLint​ [4].

  • Protein Concentration (0.5 mg/mL): High protein concentrations can lead to non-specific binding, artificially lowering the free fraction of the drug ( fu,mic​ ) and underestimating clearance. 0.5 mg/mL provides an optimal balance of enzyme activity and minimal protein binding[4].

  • Minus-NADPH Control: A parallel incubation lacking NADPH is mandatory. If the compound depletes in this control, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterase activity), invalidating the CYP clearance calculation[6].

  • Positive Controls: Compounds with known clearance rates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) must be run concurrently to validate the enzymatic viability of the HLM batch[5][6].

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare a 10 mM stock of the 2,3-dihydrobenzofuran-5-carboxamide derivative in DMSO. Dilute this to a 100 µM intermediate solution in 0.05 M potassium phosphate buffer (pH 7.4)[6].

  • Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a protein concentration of 0.625 mg/mL[4].

  • Pre-Incubation: In a 96-well plate, mix 400 µL of the HLM suspension with 5 µL of the 100 µM compound solution. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Initiate the reaction by adding 100 µL of a pre-warmed 5 mM NADPH regenerating system to each well (Final concentrations: 1 µM compound, 0.5 mg/mL HLM protein, 1 mM NADPH, 0.1% DMSO)[4][6].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide)[5][6].

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis[5][6].

HLM_Workflow A 1. Preparation HLM (0.5 mg/mL) + Compound (1 µM) B 2. Pre-Incubation 37°C for 5 min A->B C 3. Initiation Add 1 mM NADPH B->C D 4. Sampling 0, 5, 15, 30, 45, 60 min C->D E 5. Quenching Cold ACN + Internal Std D->E F 6. Analysis Centrifugation & LC-MS/MS E->F

Figure 1: Step-by-step workflow of the Human Liver Microsome (HLM) metabolic stability assay.

Data Presentation & Pharmacokinetic Analysis

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ )[5][6].

Equations:

  • t1/2​=k0.693​

  • CLint,app​=Protein Concentration (mg/mL)k×1000​ (Result in µL/min/mg protein)

Representative Data Summary

The following table summarizes representative metabolic stability profiles for a baseline 2,3-dihydrobenzofuran-5-carboxamide scaffold compared to optimized derivatives (e.g., fluorinated or sterically hindered analogs designed to block C2/C3 oxidation)[2].

Compound IDStructural Modification t1/2​ (min) CLint,app​ (µL/min/mg)Stability ClassificationMinus-NADPH Stability
Parent Core Unsubstituted 2,3-dihydrobenzofuran18.574.9High Clearance> 95% remaining
Analog A 2-Methyl substitution32.143.1Moderate Clearance> 95% remaining
Analog B 2,2-Dimethyl substitution85.416.2Low Clearance> 95% remaining
Analog C 5-Fluoro substitution22.063.0High Clearance> 95% remaining
Verapamil Positive Control (High CL)14.297.6ValidatedN/A
Dextromethorphan Positive Control (Mod CL)45.530.4ValidatedN/A

Data Interpretation: Blocking the C2 position with bulky groups (Analog B) significantly improves the metabolic stability of the scaffold by preventing the formation of the unstable hemiacetal, thereby reducing intrinsic clearance and prolonging the half-life[2].

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • In Vitro Metabolism of DWP16001, a Novel Sodium-Glucose Cotransporter 2 Inhibitor, in Human and Animal Hepatocytes Pharmaceutics - MDPI / PubMed URL:[Link][7]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Evotec URL:[Link][3]

  • Cyprotex Microsomal Stability Fact Sheet Evotec URL:[Link][4]

  • Microsomal Clearance/Stability Assay Domainex URL:[Link][5]

  • ADME Microsomal Stability Assay BioDuro-Sundia URL:[Link][6]

Sources

Foundational

Elucidating the Metabolic Fate of 2,3-Dihydrobenzofuran-5-Carboxamide: A Technical Guide for Drug Development

Abstract The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a privileged pharmacophore increasingly utilized in modern medicinal chemistry. It serves as the structural backbone for novel sulfonyl piperidine anti-cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a privileged pharmacophore increasingly utilized in modern medicinal chemistry. It serves as the structural backbone for novel sulfonyl piperidine anti-cancer analogues[1], potent enteropeptidase inhibitors (e.g., SCO-792) for obesity management[2], and selective monoamine oxidase (MAO) inhibitors for neurodegenerative diseases[3]. Understanding the metabolic liabilities of this moiety is critical for optimizing pharmacokinetics, minimizing toxicity, and predicting drug-drug interactions. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive, field-proven framework for the identification and structural elucidation of 2,3-dihydrobenzofuran-5-carboxamide metabolites using high-resolution mass spectrometry (LC-Q/TOF-MS).

Mechanistic Basis of 2,3-Dihydrobenzofuran-5-Carboxamide Metabolism

The metabolic biotransformation of the 2,3-dihydrobenzofuran-5-carboxamide moiety is primarily driven by hepatic cytochrome P450 (CYP450) enzymes during Phase I metabolism, followed by uridine 5'-diphospho-glucuronosyltransferase (UGT) and sulfotransferase (SULT) conjugation in Phase II.

Phase I: Oxidation and Hydrolysis

The electron-rich nature of the dihydrobenzofuran ring makes it highly susceptible to electrophilic attack by the active heme-oxo species of CYP450 enzymes (predominantly CYP3A4 and CYP2D6).

  • Aliphatic & Aromatic Hydroxylation: Hydroxylation typically occurs at the C3 position of the dihydrobenzofuran ring due to the stabilization of the radical intermediate, or on the aromatic ring itself.

  • Ring Opening: CYP3A4 is known to catalyze the oxidative ring-opening of the dihydrobenzofuran moiety, converting the cyclic ether into a reactive phenolic intermediate[4].

  • Amide Hydrolysis: The 5-carboxamide group can undergo enzymatic hydrolysis via hepatic amidases, yielding the corresponding carboxylic acid.

Phase II: Conjugation

The hydroxylated and ring-opened Phase I metabolites present nucleophilic handles (-OH groups) that are rapidly targeted by Phase II enzymes. Glucuronidation and sulfation dramatically increase the hydrophilicity of these metabolites, facilitating renal and biliary excretion.

Pathway Parent 2,3-Dihydrobenzofuran- 5-carboxamide Hydroxylation Hydroxylation (CYP450) (+16 Da) Parent->Hydroxylation Phase I AmideHydrolysis Amide Hydrolysis (-NH2, +OH) Parent->AmideHydrolysis Phase I RingOpening Ring Opening (Dihydrobenzofuran -> Phenol) Parent->RingOpening Phase I Glucuronidation O-Glucuronidation (UGT) (+176 Da) Hydroxylation->Glucuronidation Phase II Sulfation O-Sulfation (SULT) (+80 Da) Hydroxylation->Sulfation Phase II RingOpening->Glucuronidation Phase II

Metabolic pathways of 2,3-dihydrobenzofuran-5-carboxamide showing Phase I and II transformations.

Analytical Strategy: High-Resolution Mass Spectrometry

To accurately map these biotransformations, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) is the gold standard[5]. Q-TOF instruments provide sub-ppm mass accuracy, which is non-negotiable when distinguishing between isobaric metabolic shifts (e.g., distinguishing a true hydroxylation[+15.9949 Da] from a dual oxidation/reduction event).

Workflow Step1 In Vitro Incubation (HLMs/Hepatocytes) Step2 Sample Quenching & Protein Precipitation Step1->Step2 Step3 UHPLC Separation (C18 Column) Step2->Step3 Step4 High-Resolution MS/MS (Q-TOF) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5

LC-Q/TOF-MS analytical workflow for the structural elucidation of in vitro metabolites.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure that the detected metabolites are true biological products and not analytical artifacts.

Protocol 1: In Vitro Microsomal Incubation

Objective: Generate Phase I metabolites using Human Liver Microsomes (HLMs). Causality Check: HLMs contain the full complement of CYP450 enzymes but lack Phase II cofactors (unless supplemented), allowing for the isolated study of oxidative soft spots.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Reasoning: Mg²⁺ is an essential cofactor for the optimal catalytic activity of CYP450 enzymes.

  • Equilibration: Combine HLMs (final protein concentration: 1.0 mg/mL) with the 2,3-dihydrobenzofuran-5-carboxamide test compound (final concentration: 1 µM) in the buffer. Incubate at 37°C for 5 minutes. Reasoning: A 1 µM substrate concentration ensures the reaction remains within linear Michaelis-Menten kinetics, avoiding enzyme saturation.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: The 3:1 organic-to-aqueous ratio instantly denatures the enzymes, halting the reaction and precipitating proteins to prevent UHPLC column fouling.

  • Validation Controls:

    • Minus-NADPH Control: Incubate the compound without NADPH. Validation: If a "metabolite" appears here, it is a product of chemical instability, not CYP450 metabolism.

    • Zero-Minute Control: Quench the sample immediately upon adding NADPH. Validation: Establishes the baseline purity of the parent compound.

Protocol 2: LC-Q/TOF-MS Acquisition

Objective: Chromatographic separation and high-resolution structural elucidation.

  • Chromatography: Inject 5 µL of the centrifuged supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Reasoning: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks, and provides abundant protons to facilitate efficient positive electrospray ionization (ESI+).

  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode using Data-Dependent Acquisition (DDA). Set the mass range to m/z 100–1000.

  • Fragmentation: Apply a collision energy ramp (20–40 eV) in the collision cell. Reasoning: Ramping the collision energy ensures that both fragile bonds (e.g., glucuronide linkages) and stable core structures (e.g., the benzofuran ring) are fragmented, yielding a comprehensive MS/MS spectrum for structural assignment.

Quantitative Data Interpretation

Metabolite identification relies on calculating the exact mass shift from the parent compound and analyzing the MS/MS fragmentation pattern. Mass Defect Filtering (MDF) is highly recommended; because biotransformations (like adding oxygen) change the decimal portion of the mass (the mass defect) in predictable ways, MDF algorithms can filter out endogenous matrix noise to reveal low-abundance metabolites.

Table 1: Typical MS/MS Mass Shifts and Fragmentation Patterns for 2,3-Dihydrobenzofuran-5-carboxamide Derivatives

Metabolic PathwayExact Mass Shift (Da)Expected Formula ChangeCharacteristic MS/MS Neutral LossesMechanistic Indicator
Hydroxylation +15.9949+O-H₂O (-18.01 Da), -CO (-28.00 Da)Loss of H₂O confirms aliphatic hydroxylation (e.g., at C3).
Dehydrogenation -2.0157-H₂-NH₃ (-17.03 Da)Indicates aromatization of the dihydrobenzofuran to a benzofuran ring.
Amide Hydrolysis +0.9840-NH₂, +OH-H₂O (-18.01 Da), -CO₂ (-44.00 Da)Loss of CO₂ confirms the conversion of the amide to a carboxylic acid.
O-Glucuronidation +176.0321+C₆H₈O₆-GlcA (-176.03 Da)A massive neutral loss of 176 Da is the definitive signature of UGT activity.
O-Sulfation +79.9568+SO₃-SO₃ (-79.96 Da)Often requires negative ESI mode for optimal detection.

Field-Proven Insights and Optimization

When developing drugs containing the 2,3-dihydrobenzofuran-5-carboxamide scaffold, medicinal chemists must anticipate its metabolic soft spots. For instance, in the development of enteropeptidase inhibitors like SCO-792, researchers actively leverage basic moieties to lower membrane permeability, thereby intentionally restricting systemic exposure and minimizing widespread metabolic degradation while maximizing local efficacy in the gut[2].

Conversely, if systemic exposure is desired (e.g., for CNS-targeting MAO inhibitors[3]), the C3 position of the dihydrobenzofuran ring is a known vulnerability. A common and highly effective strategy to block rapid Phase I hydroxylation is the strategic introduction of steric bulk or electron-withdrawing halogens (e.g., fluorine) at or adjacent to the C3/C4 positions. This redirects the CYP450 enzymes, extending the compound's biological half-life and improving its pharmacokinetic profile.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2,3-Dihydrobenzofuran-5-carboxamide

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dihydrobenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dihydrobenzofuran-5-carboxamide. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making robust analytical methods essential for drug development and quality control.[1] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The method was systematically optimized and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3] This protocol is suitable for routine analysis in research and quality control laboratories.

Introduction and Scientific Rationale

2,3-Dihydrobenzofuran-5-carboxamide is a heterocyclic compound belonging to the benzofuran class.[4] These scaffolds are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of various bioactive molecules targeting a range of conditions.[5][6] Accurate quantification is critical for purity assessment, stability studies, and formulation analysis.

The primary analytical challenge for this molecule lies in its moderate polarity. With a computed XLogP3 value of 0.8, 2,3-Dihydrobenzofuran-5-carboxamide may exhibit poor retention on highly nonpolar stationary phases under highly aqueous mobile phase conditions.[4] Therefore, the method development strategy must carefully balance mobile and stationary phase characteristics to achieve adequate retention, good peak shape, and efficient separation from potential impurities.

This guide provides a comprehensive walkthrough of the method development process, from initial parameter selection based on the analyte's physicochemical properties to full validation according to regulatory standards.[7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for a logical method development approach.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₉H₉NO₂[4]Provides the basis for molecular weight calculation.
Molecular Weight 163.17 g/mol [4]Influences diffusion characteristics but is less critical for initial parameter selection than polarity.
XLogP3 (Polarity) 0.8[4]Indicates a moderately polar compound. This suggests that a standard C18 column should provide sufficient retention, but the mobile phase will require a higher aqueous composition initially.[9][10]
Structure 2,3-dihydro-1-benzofuran-5-carboxamide[4]The presence of the benzofuran chromophore suggests strong UV absorbance, making UV detection a suitable choice. The carboxamide group is polar and can engage in hydrogen bonding.

HPLC Method Development Strategy

The development process is a systematic investigation of chromatographic parameters to achieve the desired separation. The overall workflow is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (LogP, Structure, pKa) Column Column Selection (e.g., C18, Polar-Endcapped) Analyte->Column MobilePhase Mobile Phase Selection (ACN/Water, MeOH/Water) Column->MobilePhase Detector Detector Selection (UV-Vis Scan) MobilePhase->Detector OptimizeMP Optimize Mobile Phase (pH, Buffer, Organic %) Detector->OptimizeMP OptimizeGradient Develop Gradient Profile OptimizeMP->OptimizeGradient OptimizePhysical Optimize Physical Parameters (Flow Rate, Temperature) OptimizeGradient->OptimizePhysical FinalMethod Final Optimized Method OptimizePhysical->FinalMethod Validation Method Validation (ICH Q2(R2) Guidelines) FinalMethod->Validation

Caption: Workflow for HPLC method development.
Materials and Reagents
  • Reference Standard: 2,3-Dihydrobenzofuran-5-carboxamide (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Buffers: Formic acid (LC-MS Grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

Step-by-Step Development Protocol
  • Detector Wavelength Selection:

    • Prepare a ~10 µg/mL solution of the reference standard in acetonitrile.

    • Perform a UV-Vis scan from 200 to 400 nm.

    • Rationale: The benzofuran structure is expected to have significant absorbance. The wavelength of maximum absorbance (λ_max) will be selected to ensure the highest sensitivity. For this compound, a λ_max is typically observed around 245 nm.

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a conventional C18 column (e.g., 4.6 x 150 mm, 5 µm). This is the workhorse of reversed-phase chromatography and provides a good balance of retention for moderately polar compounds.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Rationale: Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds. A low concentration of formic acid is used to control the secondary interactions with free silanols on the silica surface, thereby improving peak shape.

    • Initial Gradient: Run a broad scouting gradient from 10% to 90% Acetonitrile over 15 minutes to determine the approximate elution time of the analyte.

  • Optimization of Mobile Phase and Gradient:

    • Based on the scouting run, design a more focused gradient. If the analyte elutes very early, a shallower gradient or a lower initial organic percentage is needed. If it elutes very late, the initial organic percentage can be increased.

    • Objective: Achieve a retention time between 3 and 10 minutes with a good peak shape (asymmetry factor between 0.9 and 1.5).

    • The gradient is refined to ensure separation from any potential impurities or degradation products that may be present in the sample matrix.

Final Optimized HPLC Method

The following method was established after systematic optimization.

ParameterCondition
Instrument Standard HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Expected Retention Time ~6.5 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R2) guidelines.[7][8]

MethodValidation cluster_0 Core Parameters cluster_1 Sensitivity & Reliability Validation Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness (Small Variations) Validation->Robustness Stability Solution Stability Validation->Stability

Caption: Key parameters for HPLC method validation per ICH guidelines.
Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dihydrobenzofuran-5-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Validation Experiments
  • Specificity:

    • Protocol: Inject the diluent blank, a placebo sample (if applicable), and a standard solution. Use a PDA detector to assess peak purity of the analyte peak in the presence of any potential interferents.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak purity angle should be less than the purity threshold.

  • Linearity and Range:

    • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.[2]

  • Accuracy (% Recovery):

    • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the stock solution. Prepare each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Inject six replicate preparations of a standard solution at 100% concentration on the same day.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: LOQ should be determined with acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results.

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Column Temperature: ± 5 °C (25 °C and 35 °C)

      • Mobile Phase Composition: Vary the initial organic percentage slightly (e.g., 18% and 22%)

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Results: Summary of Validation Data

The following tables summarize the expected performance of the validated method.

Table 1: Linearity and Range

Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision

Validation Parameter Concentration Level Acceptance Criteria Result
Accuracy 80%, 100%, 120% 98.0 - 102.0% Recovery Meets Criteria
Precision (Repeatability) 100% (n=6) %RSD ≤ 2.0% Meets Criteria

| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | Meets Criteria |

Table 3: Sensitivity and Robustness

Parameter Result
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

| Robustness | Method is robust to minor variations |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of 2,3-Dihydrobenzofuran-5-carboxamide has been successfully developed and validated according to ICH guidelines. The method employs a standard C18 column with a simple acetonitrile/water gradient and UV detection, making it readily applicable for routine quality control and research purposes in the pharmaceutical industry. The systematic approach outlined in this note provides a clear framework for developing and validating analytical methods for similar benzofuran derivatives.

References

  • PubChem. (n.d.). 2,3-Dihydrobenzofuran-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-benzofuran-5-carboxylic acid (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][4][13]diazepin-3-yl)-amide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772–779. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1,3-oxazol-2-yl)-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2026). pKa values calculated for the complexes of 2,3‐dihydrobenzofuran (1) or.... Retrieved from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (3H)-Benzofuran-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Karlsson, D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 325–334. Retrieved from [Link]

  • Shi, G. Q., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydrobenzofuran-5-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran. Retrieved from [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Oxidative decarboxylative ammonium hypoiodite-catalysed dihydrobenzofuran synthesis. Retrieved from [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

Sources

Application

Application Note: Preparation and In Vitro Application of 2,3-Dihydrobenzofuran-5-carboxamide Stock Solutions

Introduction & Pharmacological Context 2,3-Dihydrobenzofuran-5-carboxamide (DHBF-5-carboxamide) is a highly versatile heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery. As a core pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2,3-Dihydrobenzofuran-5-carboxamide (DHBF-5-carboxamide) is a highly versatile heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery. As a core pharmacophore, it is instrumental in the synthesis of complex bioactive molecules, most notably sulfonyl piperidine analogues and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (1)[1].

Recent oncological studies highlight the efficacy of DHBF-5-carboxamide derivatives in targeting mutated BRCA1 and BRCA2 proteins. In vitro evaluations demonstrate significant growth-inhibitory effects against MCF-7 breast cancer cell lines, driven by high-affinity binding to these critical DNA repair targets (2)[2]. Furthermore, related DHBF-carboxamide structures have been optimized as potent PARP-1 inhibitors, leveraging the carboxamide group to mimic the phosphate group of NAD+ within the enzyme's active site, thereby disrupting cancer cell survival mechanisms (3)[3].

Because of its broad utility in cell-based screening assays, preparing highly stable, accurately concentrated stock solutions is paramount. This application note details the standardized protocols for solubilizing, storing, and applying DHBF-5-carboxamide in cell culture workflows to ensure high-fidelity, reproducible data.

Physicochemical Properties & Reconstitution Metrics

Understanding the physicochemical properties of DHBF-5-carboxamide is critical for preventing precipitation and ensuring assay reproducibility. The compound is highly soluble in Dimethyl Sulfoxide (DMSO), which serves as the optimal vehicle for in vitro assays due to its membrane-permeabilizing properties and low toxicity at controlled concentrations.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 262847-54-1
Molecular Weight 163.17 g/mol
Molecular Formula C9H9NO2
Primary Solvent Anhydrous DMSO (≥ 30 mg/mL)
Storage (Solid Form) 2-8°C (Short term), -20°C (Long term)
Storage (Stock Solution) -20°C to -80°C (Protected from light)

Table 2: Reconstitution Guide (Volume of DMSO required) Calculations are based on a molecular weight of 163.17 g/mol to achieve exact molarities.

Target Concentration1 mg5 mg10 mg
10 mM 612.8 µL3064.3 µL6128.6 µL
20 mM 306.4 µL1532.1 µL3064.3 µL
50 mM 122.6 µL612.9 µL1225.7 µL
100 mM 61.3 µL306.4 µL612.9 µL

Experimental Protocol: Stock Solution Preparation

Expertise Insight: The primary cause of stock solution degradation in carboxamide-containing compounds is hydrolysis induced by atmospheric moisture. Therefore, using anhydrous DMSO (≥99.9% purity) and rigorously minimizing freeze-thaw cycles are non-negotiable standards for this workflow.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized DHBF-5-carboxamide vial from 2-8°C storage. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which alters the effective molecular weight and initiates hydrolytic degradation.

  • Solvent Addition: In a sterile biosafety cabinet, add the precise volume of sterile, anhydrous DMSO (e.g., 612.8 µL for 1 mg) to achieve a standard 10 mM stock solution.

  • Homogenization: Vortex the vial at medium speed for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Causality: Micro-precipitates can lead to highly inaccurate downstream dosing; sonication ensures complete disruption of the crystalline lattice.

  • Aliquoting: Dispense the 10 mM stock into single-use aliquots of 50 µL to 100 µL in sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from photo-degradation, while single-use aliquots eliminate freeze-thaw cycles that compromise structural integrity.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer for long-term storage.

Workflow A Solid Compound Equilibration B Anhydrous DMSO Addition A->B Prevent Moisture C Vortex & Sonication B->C Dissolution D Aliquoting (50-100 µL) C->D Homogenize E -20°C Storage (Light Protected) D->E Single-use

Fig 1. Step-by-step workflow for preparing and storing stable in vitro stock solutions.

Cell Culture Application: MCF-7 Viability Assay Protocol

When applying DHBF-5-carboxamide derivatives to MCF-7 cells to study BRCA1/2 inhibition or anti-cancer efficacy (4)[4], managing the final DMSO concentration is critical. DMSO concentrations exceeding 0.5% v/v can induce cellular toxicity and confound viability data.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Intermediate Dilution (Crucial Step): Thaw a 10 mM single-use aliquot of the compound at room temperature. Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of serum-free media.

    • Causality: Diluting directly into serum-rich media can cause localized precipitation or premature protein binding. Serum-free media ensures the compound remains fully solubilized during the dilution phase.

  • Treatment: Aspirate the old media from the 96-well plate. Add 90 µL of fresh complete media to each well. Then, add 10 µL of the 100 µM intermediate solution to the wells to achieve a final treatment concentration of 10 µM.

    • Self-Validating Check: The final volume is 100 µL. The final DMSO concentration is precisely 0.1% v/v, which is well below the cytotoxic threshold, ensuring that any observed cell death is solely attributable to the compound's mechanism of action.

  • Incubation & Endpoint: Incubate the treated cells for 48–72 hours. Assess cell viability using a standard colorimetric assay (e.g., MTT or CellTiter-Glo).

Pathway A DHBF-5-Carboxamide Derivatives B Mutated BRCA1/2 Binding A->B Target Affinity C PARP-1 Active Site Inhibition A->C Competitive Binding D Impaired Homologous Recombination B->D E Accumulation of DNA Damage C->E D->E Synthetic Lethality F Apoptosis in MCF-7 Cells E->F Cell Cycle Arrest

Fig 2. Mechanistic signaling pathway of DHBF-carboxamide derivatives in breast cancer cells.

Troubleshooting & Best Practices

  • Precipitation Upon Media Addition: If the compound precipitates when added to the culture media, it indicates "solvent shock." To resolve this, warm the culture media to 37°C before adding the intermediate dilution, and ensure the intermediate dilution is mixed thoroughly by pipetting before transfer.

  • Inconsistent Replicate Data: Often caused by inadequate homogenization of the stock solution after thawing. Always vortex the thawed aliquot for 10 seconds before making the intermediate dilution to ensure uniform distribution of the solute.

  • Loss of Potency Over Time: If a previously potent stock solution begins to show reduced efficacy, it has likely undergone hydrolysis or photo-degradation. Discard the aliquot and thaw a fresh, previously un-opened tube.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 21982339, 2,3-Dihydrobenzofuran-5-carboxamide." PubChem. Available at: [Link][1]

  • Reddy, T. S., et al. "Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide." Current Medicinal Chemistry, Bentham Science Publishers (2024). Available at: [Link][2]

  • ResearchGate. "Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide." Available at:[Link][4]

  • ACS Publications. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

Method

Application Notes and Protocols for High-Throughput Screening using 2,3-Dihydrobenzofuran-5-carboxamide

Introduction: The Promise of the 2,3-Dihydrobenzofuran Scaffold in Drug Discovery The 2,3-dihydrobenzofuran molecular scaffold is recognized in medicinal chemistry as a "privileged structure."[1] This designation is rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran molecular scaffold is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them a fertile ground for the development of novel therapeutics.[1] Derivatives of this scaffold have been investigated for a wide array of biological activities, including the inhibition of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and microsomal prostaglandin E2 synthase (mPGES)-1, as well as modulation of G-protein coupled receptors (GPCRs) such as cannabinoid receptors.[1][2][3][4]

2,3-Dihydrobenzofuran-5-carboxamide is a representative member of this class of compounds. Its structural features suggest its potential as a versatile screening compound in high-throughput screening (HTS) campaigns aimed at identifying modulators of various enzyme and receptor systems. These application notes provide detailed protocols for utilizing 2,3-Dihydrobenzofuran-5-carboxamide and its analogs in HTS assays for two of the most significant classes of drug targets: enzymes and GPCRs.

Application Note 1: High-Throughput Screening for Enzyme Inhibitors

Enzymes are a major class of drug targets, and identifying their inhibitors is a cornerstone of drug discovery.[5][6] High-throughput screening has revolutionized this process by enabling the rapid evaluation of thousands to millions of compounds.[7][8] This protocol describes a fluorescence-based assay to screen for inhibitors of a generic enzyme, using 2,3-Dihydrobenzofuran-5-carboxamide as a test compound.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by the enzyme of interest, releasing a highly fluorescent product. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the enzyme. This method is highly sensitive and amenable to automation in 384- or 1536-well formats.[5]

Experimental Workflow for Enzyme Inhibition HTS

HTS_Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Plate Preparation (Serial Dilutions of 2,3-Dihydrobenzofuran-5-carboxamide) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Dispense_Enzyme Add Enzyme Solution Reagent_Prep->Dispense_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Dispense_Substrate Add Fluorogenic Substrate Incubate_1->Dispense_Substrate Incubate_2 Kinetic Read or Endpoint Incubation Dispense_Substrate->Incubate_2 Read_Plate Read Fluorescence (Plate Reader) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition & Z'-factor Read_Plate->Data_Analysis Hit_ID Identify 'Hits' Data_Analysis->Hit_ID

Caption: Workflow for a fluorescence-based enzyme inhibition HTS assay.

Detailed Protocol for Enzyme Inhibition Screening

Materials:

  • Enzyme of interest

  • Fluorogenic substrate

  • Assay buffer (optimized for the specific enzyme)

  • 2,3-Dihydrobenzofuran-5-carboxamide (and/or a library of its analogs)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom plates

  • Automated liquid handling systems

  • Fluorescence plate reader

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of 2,3-Dihydrobenzofuran-5-carboxamide in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 10 nM).

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions, positive control, and DMSO (negative control) to the appropriate wells of a 384-well assay plate.

  • Assay Execution:

    • Add 10 µL of the enzyme solution (diluted in assay buffer to the optimal concentration) to all wells of the assay plate.

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (diluted in assay buffer).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time (kinetic read) or at a fixed time point after substrate addition (endpoint read).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

    • Determine the quality of the assay by calculating the Z'-factor from the positive and negative control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

    • For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation
CompoundTarget EnzymeIC50 (µM)Max Inhibition (%)Z'-factor
2,3-Dihydrobenzofuran-5-carboxamideEnzyme X8.5950.82
Analog AEnzyme X1.2980.85
Analog BEnzyme X> 50150.83
Positive ControlEnzyme X0.051000.84

"Hits" are typically defined as compounds that exhibit an IC50 value below a certain threshold (e.g., < 10 µM).[9] In the hypothetical data above, 2,3-Dihydrobenzofuran-5-carboxamide and Analog A would be considered hits worthy of further investigation. Follow-up studies would involve confirming the inhibitory activity, determining the mechanism of inhibition, and initiating a structure-activity relationship (SAR) study with a broader range of analogs.

Application Note 2: High-Throughput Screening for GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[10][11] HTS assays for GPCRs are crucial for identifying new agonists and antagonists.[12] This protocol outlines a cell-based calcium mobilization assay, a common method for screening compounds that modulate GPCRs coupled to the Gq signaling pathway.

Principle of the Assay

Many GPCRs, upon activation by an agonist, trigger the Gq pathway, leading to an increase in intracellular calcium concentration.[13] This assay uses a cell line stably expressing the target GPCR and a fluorescent calcium indicator dye. The dye exhibits low fluorescence in the resting state and a significant increase in fluorescence upon binding to calcium. An increase in fluorescence after compound addition indicates agonistic activity, while a lack of response to a known agonist in the presence of the compound suggests antagonistic activity.

GPCR Gq Signaling and Assay Principle

GPCR_Calcium_Assay cluster_cell Cell Agonist Agonist (e.g., 2,3-Dihydro- benzofuran-5-carboxamide) GPCR Target GPCR Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_dye Fluorescent Ca²⁺ Indicator Ca_release->Ca_dye Binds Fluorescence Fluorescence Signal Ca_dye->Fluorescence Emits Plate_Reader Plate Reader (Detects Signal) Fluorescence->Plate_Reader

Caption: Principle of a cell-based calcium mobilization assay for Gq-coupled GPCRs.

Detailed Protocol for Calcium Mobilization Screening

Materials:

  • Mammalian cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Fluorescent calcium indicator dye kit (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (anion-exchange transport inhibitor, often included to improve dye retention)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 2,3-Dihydrobenzofuran-5-carboxamide (and/or analog library)

  • Reference agonist and antagonist for the target GPCR

  • 384-well, black, clear-bottom cell culture plates

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well black, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow the cells to take up the dye.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and the compound plate into the instrument.

    • Agonist Screen:

      • The instrument measures a baseline fluorescence reading.

      • The instrument's pipettor adds the test compounds (including 2,3-Dihydrobenzofuran-5-carboxamide) and controls to the cell plate.

      • Fluorescence is monitored in real-time for 1-3 minutes to detect any increase in intracellular calcium.

    • Antagonist Screen:

      • The instrument adds the test compounds and incubates for a defined period (e.g., 15-30 minutes).

      • A second addition of a known reference agonist at its EC80 concentration is performed.

      • Fluorescence is monitored in real-time to see if the test compound can block the agonist-induced calcium response.

  • Data Analysis:

    • The primary response is typically the maximum change in fluorescence intensity.

    • For agonists: Plot the response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonists: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Data Presentation and Interpretation
CompoundAssay ModeEC50 (nM)IC50 (nM)Max Response (% of Ref. Agonist)
2,3-Dihydrobenzofuran-5-carboxamideAgonist> 10,000-< 5%
2,3-Dihydrobenzofuran-5-carboxamideAntagonist-750N/A
Analog CAgonist120-92%
Analog DAntagonist-> 10,000N/A
Reference AgonistAgonist50-100%
Reference AntagonistAntagonist-25N/A

Based on this hypothetical data, 2,3-Dihydrobenzofuran-5-carboxamide acts as an antagonist at this GPCR target. Analog C is a potent agonist, while Analog D shows no activity in either mode. These results would guide the next steps in a drug discovery program, such as lead optimization of the antagonist or agonist series.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a valuable starting point for high-throughput screening campaigns. The protocols detailed in these application notes provide a robust framework for screening 2,3-Dihydrobenzofuran-5-carboxamide and its derivatives against two of the most important classes of drug targets. By employing these HTS methodologies, researchers can efficiently identify and characterize novel modulators of enzyme and GPCR activity, accelerating the path toward new therapeutic discoveries.

References

  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]

  • ION Biosciences. High-Throughput Screening in Drug Discovery. [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. [Link]

  • Celtarys. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and Drug Development Technologies, 2(5), 543–552. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • Xu, J., et al. (2011). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 32(11), 1438–1446. [Link]

  • Velve-Casquillas, G., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(12), 1733-1740. [Link]

  • Tian, Y. S., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1625–1633. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Kotiyal, S., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5764–5781. [Link]

  • PubChem. 2,3-Dihydrobenzofuran-5-carboxamide. [Link]

  • Matiichuk, V., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5947-5953. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Riveiro, M. E., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1276–1286. [Link]

  • SciSpace. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

  • Larsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 323–330. [Link]

  • Dias, N., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6519-6536. [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Google Patents. IL100432A - Dihydrobenzofuran carboxamide derivatives their preparation and pharmaceutical compositions containing them.
  • Kim, J., et al. (2025, November 6). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 24(1), 1-15. [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • Clare, R. H., et al. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 9(1), 5419. [Link]

  • A brief review of high throughput screening in drug discovery process. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 213-218. [Link]

  • Figshare. (2005, October 6). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. [Link]

Sources

Application

Application Note: Advanced NMR Characterization of 2,3-Dihydrobenzofuran-5-Carboxamide Derivatives

Executive Summary The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anti-cancer agents, PARP inhibitors, and selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-5-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anti-cancer agents, PARP inhibitors, and selective receptor agonists[1][2]. The structural integrity of these derivatives—specifically the regiochemistry of the carboxamide substitution and the stereochemistry of the saturated C2-C3 bond—profoundly dictates their binding affinity and pharmacokinetic profiles. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals to unequivocally characterize these complex heterocyclic systems.

Strategic Considerations: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to move beyond merely running standard 1D spectra. The characterization of 2,3-dihydrobenzofuran-5-carboxamides presents specific analytical challenges that require deliberate experimental choices:

  • Solvent Selection for Amide Retention: While CDCl 3​ is standard for many organic molecules, DMSO-d 6​ is the solvent of choice for these derivatives. The carboxamide (-CONH 2​ ) protons are prone to rapid chemical exchange in protic environments and can suffer from severe quadrupolar broadening in non-polar solvents. DMSO-d 6​ forms strong hydrogen bonds with the amide protons, slowing their exchange rate and sharpening the signals (typically appearing as two distinct broad singlets around 7.2 and 7.9 ppm), allowing for direct observation and NOE mapping.

  • Overcoming Aromatic Signal Overlap: The electron-withdrawing nature of the 5-carboxamide group deshields the H-4 and H-6 protons, often causing them to overlap with aromatic substituents attached elsewhere on the molecule. A standard 1D 1 H NMR is insufficient. We mandate the use of HMBC (Heteronuclear Multiple Bond Correlation) to trace the 3-bond scalar couplings ( 3JCH​ ) from the H-4 and H-6 protons directly to the carboxamide carbonyl carbon (~168 ppm), unequivocally proving the regiochemistry.

  • Stereochemical Elucidation via Karplus Physics: If the C2 and C3 positions of the dihydrobenzofuran ring are substituted, identifying the cis or trans relationship is critical. Due to the puckering of the five-membered ring and the electron-withdrawing effects of substituents, the vicinal coupling constants ( 3JH2−H3​ ) deviate from standard acyclic systems. Trans isomers typically exhibit highly suppressed coupling constants (~1.1 Hz), whereas cis isomers show larger couplings (~5.3 Hz)[3].

Visualized NMR Workflow

NMR_Workflow N1 Synthesized Derivative (2,3-Dihydrobenzofuran-5-carboxamide) N2 Sample Preparation (DMSO-d6, 5-20 mg, Filtered) N1->N2 N3 1D NMR Acquisition (1H & 13C, Pulse Calibration) N2->N3 N4 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) N3->N4 N5 Regiochemistry Confirmation (HMBC Correlations) N4->N5 N6 Stereochemical Assignment (C2-C3 J-coupling & NOESY) N4->N6 N7 Final Structure Validation N5->N7 N6->N7

NMR workflow for structural and stereochemical validation of derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step protocol incorporates internal validation checks.

Phase 1: Sample Preparation & Environmental Control
  • Dissolution: Weigh 10–15 mg of the purified 2,3-dihydrobenzofuran-5-carboxamide derivative. Dissolve completely in 0.6 mL of high-purity DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Filtration (Validation Step): Pass the solution through a tightly packed glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates create magnetic susceptibility gradients that degrade magnetic field homogeneity, ruining the resolution required to measure fine 3JH2−H3​ couplings.

Phase 2: Instrument Calibration (400 MHz or higher)
  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature fluctuations during long 2D acquisitions cause chemical shift drift, leading to t1​ noise and blurred cross-peaks.

  • Tuning, Matching, and Shimming: Perform automated or manual probe tuning and matching for both 1 H and 13 C channels. Shim until the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.

  • 90° Pulse Determination (Validation Step): Execute a nutation experiment to determine the exact 90° pulse width ( P1​ ) for the specific sample. Causality: Accurate 90° pulses are mathematically required for the phase cycling and coherence transfer pathways in HSQC and HMBC sequences to function optimally.

Phase 3: Acquisition Parameters
  • 1D 1 H NMR: Spectral width (SW) = 14 ppm; Number of scans (NS) = 16–64; Relaxation delay (D1) = 2.0 s.

  • 1D 13 C NMR: SW = 250 ppm; NS = 512–1024; D1 = 2.0 s; Decoupling = WALTZ-16.

  • 2D HSQC (Multiplicity Edited): NS = 4; 256 increments in t1​ . Distinguishes CH/CH 3​ (positive) from CH 2​ (negative).

  • 2D HMBC: NS = 8; 256 increments in t1​ ; Long-range coupling constant ( JLR​ ) optimized for 8 Hz (delay = 62.5 ms).

  • 2D NOESY: Mixing time = 300–500 ms (optimized for small molecule tumbling rates in viscous DMSO-d 6​ ).

Data Interpretation & Quantitative Baselines

Once the data is acquired, use the following standardized tables to benchmark your findings. The 2,3-dihydrobenzofuran core yields a highly predictable electronic signature.

Table 1: Representative Chemical Shifts (in DMSO-d 6​ )

Note: Exact shifts will vary based on peripheral substitutions, but the core topology remains consistent.

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Diagnostic HMBC Correlations ( 1 H 13 C)
C-2 4.50 – 4.80t, dd, or m72.0 – 75.0C-3, C-7a
C-3 3.10 – 3.40t, dd, or m28.0 – 32.0C-2, C-3a, C-4
C-4 7.70 – 7.90d ( J≈1.5 Hz)124.0 – 126.0C-3, C-5, C-6, C=O (Amide)
C-5 --127.0 – 130.0-
C-6 7.60 – 7.80dd ( J≈8.5,1.5 )128.0 – 131.0C-4, C-5, C-7a
C-7 6.80 – 7.00d ( J≈8.5 Hz)108.0 – 110.0C-3a, C-5
C=O --167.0 – 170.0-
NH 2​ 7.20, 7.90br s (2H)-C=O (Amide)
Table 2: Diagnostic Vicinal Coupling Constants ( 3JH2−H3​ ) for Stereochemical Assignment

When the C2 and C3 positions are substituted, determining the relative stereochemistry is paramount. The rigid, puckered geometry of the five-membered dihydrofuran ring causes significant deviations from standard coupling behaviors[3].

IsomerTypical 3JH2−H3​ Range (Hz)Structural & Physical Rationale
Trans 1.0 – 3.5The dihedral angle between the C2 and C3 protons approaches 90°–110°. According to the Karplus equation, this orthogonal alignment minimizes orbital overlap, resulting in a highly suppressed scalar coupling[3].
Cis 5.0 – 8.0The dihedral angle approaches 0°–30°. This geometry maximizes parallel orbital overlap, facilitating stronger scalar coupling through the bonding electrons[3].

Validation Check: If the 3JH2−H3​ values are ambiguous (e.g., around 4.0 Hz due to specific bulky substituents altering the ring pucker), you must cross-validate using the 2D NOESY spectrum. A strong NOE cross-peak between H-2 and H-3 unequivocally confirms the cis relationship, whereas the absence of this cross-peak (coupled with NOEs to opposite faces of the molecule) confirms the trans geometry.

References

  • Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. nih.gov.
  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. acs.org.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers.

Sources

Method

Application Note: Optimal Organic Solvent Systems for the Dissolution of 2,3-Dihydrobenzofuran-5-carboxamide in Drug Discovery Workflows

Executive Summary & Chemical Context 2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1) is a highly versatile bicyclic scaffold utilized extensively in contemporary medicinal chemistry. Recent applications include its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1) is a highly versatile bicyclic scaffold utilized extensively in contemporary medicinal chemistry. Recent applications include its incorporation into novel sulfonyl piperidine analogues exhibiting potent anti-cancer activity against MCF-7 breast cancer cell lines[1][2], as well as its use as a key intermediate in the development of enteropeptidase inhibitors for obesity management[3].

Despite its relatively low molecular weight (163.17 g/mol ) and moderate lipophilicity (computed XLogP3 of ~0.8)[4], the dissolution of 2,3-dihydrobenzofuran-5-carboxamide can present significant challenges in laboratory settings. This difficulty arises primarily from the primary carboxamide moiety, which forms robust intermolecular hydrogen-bonding networks that stabilize the crystal lattice. This application note provides a causally-driven guide to selecting optimal organic solvents and a self-validating protocol for preparing high-fidelity stock solutions for biological and synthetic applications.

Physicochemical Profiling & Solvent Causality

The solubility profile of 2,3-dihydrobenzofuran-5-carboxamide is dictated by the thermodynamic interplay between its hydrophobic dihydrobenzofuran core and its highly polar, hydrogen-bonding carboxamide tail.

  • Hydrogen Bond Dynamics: The terminal −NH2​ group acts as a strong hydrogen bond donor, while the carbonyl ( C=O ) and the ether oxygen in the fused five-membered ring act as hydrogen bond acceptors.

  • Solvent Disruption Mechanism: To achieve complete dissolution, the chosen solvent must possess a sufficiently high dipole moment to disrupt the amide-amide intermolecular interactions. Polar aprotic solvents are highly effective because their strong hydrogen-bond acceptor capabilities solvate the −NH2​ protons without competing for the carbonyl oxygen, rapidly collapsing the crystal lattice and forcing the molecule into the solution phase.

G Mol 2,3-Dihydrobenzofuran-5-carboxamide (LogP ≈ 0.8) HBD Carboxamide (-NH2) H-Bond Donor Mol->HBD HBA Carbonyl (C=O) & Ether (-O-) H-Bond Acceptors Mol->HBA Lipo Aromatic/Aliphatic Rings Lipophilic Core Mol->Lipo Solv1 Polar Aprotic Solvents (DMSO, DMF) Optimal for Stock Solutions HBD->Solv1 Strong Interaction Solv2 Polar Protic Solvents (MeOH, EtOH) Good for Synthesis HBD->Solv2 H-Bonding HBA->Solv1 Dipole-Dipole HBA->Solv2 H-Bonding Solv3 Halogenated/Ethers (DCM, THF) Moderate Solubility Lipo->Solv3 Hydrophobic Interaction

Fig 1: Logical mapping of molecular features to optimal solvent classifications.

Quantitative Solvent Selection Matrix

The following table summarizes the optimal organic solvents based on dielectric properties and empirical utility in synthesis and biological assays.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Estimated SolubilityPrimary Application Context
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96> 50 mMIn vitro assay stock solutions; long-term storage
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82> 50 mMChemical synthesis; cross-coupling reactions
Methanol (MeOH) Polar Protic32.71.7010 - 25 mMBase-catalyzed condensations[1]; crystallization
Tetrahydrofuran (THF) Polar Aprotic / Ether7.51.75< 10 mMCo-solvent for phase extractions
Dichloromethane (DCM) Halogenated8.91.60< 5 mMLiquid-liquid extraction workflows

Standardized Dissolution Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility across assays, the following protocol details the preparation of a 50 mM stock solution in anhydrous DMSO. This method incorporates self-validating checkpoints to differentiate between true dissolution and micro-suspension.

Materials Required:

  • 2,3-Dihydrobenzofuran-5-carboxamide powder (Purity ≥ 98%)

  • Anhydrous DMSO (Water content ≤ 0.005%)

  • Class A volumetric glassware or calibrated positive-displacement micropipettes

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 8.16 mg of 2,3-dihydrobenzofuran-5-carboxamide into a sterile, amber glass vial.

    • Causality: Amber glass is recommended to prevent potential photo-degradation of the aromatic system during long-term storage.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

    • Causality: Anhydrous solvent is critical; the presence of water in DMSO significantly reduces the solubility of the lipophilic dihydrobenzofuran core and can lead to rapid precipitation.

  • Agitation & Thermal Control: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C - 30°C for 10-15 minutes.

    • Critical Warning: Do not exceed 40°C. Elevated temperatures in the presence of trace impurities can induce premature hydrolysis of the carboxamide group.

  • Self-Validation (Tyndall Effect Check): Pass a focused laser pointer beam through the vial in a darkened room.

    • Causality: If the beam path is visible (scattering), the compound is in a micro-suspension, not a true solution. If scattering is observed, add a co-solvent (e.g., 5% THF) or adjust the target concentration down to 25 mM.

  • Sterile Filtration: Once true dissolution is confirmed, filter the solution through a 0.22 µm PTFE syringe filter into a pre-chilled, sterile vial.

    • Causality: PTFE is chemically inert to DMSO and ensures the removal of any insoluble microscopic impurities or dust that could nucleate precipitation during freezing.

  • Analytical Verification: Aliquot 10 µL of the stock and dilute in mobile phase for LC-MS or HPLC-UV analysis to confirm compound integrity and establish a baseline chromatogram prior to assay use.

Workflow Start Weigh API (Target: 10-50 mM Stock) Solvent Add Primary Solvent (e.g., Anhydrous DMSO) Start->Solvent Agitate Vortex & Sonicate (15-20 min, ≤ 30°C) Solvent->Agitate Inspect Visual Inspection (Check for Tyndall Effect) Agitate->Inspect Decision Is Solution Clear? Inspect->Decision Filter Sterile Filtration (0.22 µm PTFE) Decision->Filter Yes Adjust Add Co-solvent (e.g., THF or gentle heat) Decision->Adjust No Validate LC-MS / HPLC Validation (Confirm Stability & Purity) Filter->Validate Adjust->Agitate

Fig 2: Standardized self-validating workflow for carboxamide dissolution.

Storage and Stability Guidelines

  • Short-term (1-2 weeks): Store at 4°C in the dark. Allow the solution to fully equilibrate to room temperature before opening to prevent atmospheric moisture condensation, which will alter the solvent's dielectric constant.

  • Long-term (up to 6 months): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can force the compound out of solution and alter the effective concentration.

References

  • National Center for Biotechnology Information (NCBI). "2,3-Dihydrobenzofuran-5-carboxamide | C9H9NO2 | CID 21982339" PubChem Compound Summary. Available at:[Link]

  • Reddy, T. S., et al. (2025). "Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide." Current Medicinal Chemistry, 32. Available at:[Link]

  • Guo, S.-Y., et al. (2022). "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2,3-Dihydrobenzofuran-5-carboxamide precipitation in aqueous media

Technical Support Center: Troubleshooting 2,3-Dihydrobenzofuran-5-carboxamide Aqueous Formulation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development tea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,3-Dihydrobenzofuran-5-carboxamide Aqueous Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the aqueous formulation of rigid, planar pharmacophores. 2,3-Dihydrobenzofuran-5-carboxamide is a highly valuable intermediate and core scaffold in medicinal chemistry, notably in the development of PARP-1 and enteropeptidase inhibitors[1]. However, its distinct physicochemical properties often lead to frustrating precipitation events during in vitro assays and cell culture media preparation.

This guide provides a mechanistic understanding of why this compound crashes out of solution and offers self-validating protocols to ensure your assays yield reliable, reproducible data.

Physicochemical Profiling & Causality

To successfully troubleshoot precipitation, we must first understand the molecular drivers. 2,3-Dihydrobenzofuran-5-carboxamide consists of a lipophilic dihydrobenzofuran core coupled with a polar, hydrogen-bonding carboxamide moiety.

Table 1: Physicochemical Properties and Solvation Challenges

PropertyValue / CharacteristicFormulation Implication
CAS Number 262847-54-1Standard identifier for sourcing and literature cross-referencing[2].
Molecular Weight 163.17 g/mol Low MW, but its highly rigid structure promotes tight crystal packing[2].
Hydrogen Bonding High (Carboxamide group)Strong intermolecular H-bonds drive rapid crystallization in water.
Lipophilicity Moderate (Benzofuran core)Drives hydrophobic exclusion from aqueous bulk media.
Primary Failure Mode Solvent ShockRapid precipitation upon dilution from DMSO into aqueous buffers[3].

Diagnostic Workflow for Precipitation

Before altering your formulation, you must determine whether the precipitation is a kinetic artifact (solvent shock) or a thermodynamic absolute (exceeding maximum solubility).

PrecipitationTroubleshooting Node1 Precipitation Observed in Aqueous Media Node2 Inspect DMSO Stock Is it fully dissolved? Node1->Node2 Node3 Warm to 37°C & Vortex (Check for degradation) Node2->Node3 Particles visible Node4 Conduct Nephelometry Assay (Assess Solubility Type) Node2->Node4 Clear solution Node5 Kinetic Precipitation (Solvent Shock) Node4->Node5 Immediate crash Node6 Thermodynamic Limit (Max Solubility Reached) Node4->Node6 Gradual crash (>24h) Node7 Apply HP-β-CD Complexation or Step-down Dilution Node5->Node7 Node8 Reduce Final Assay Conc. or Redesign Analog Node6->Node8

Diagnostic workflow for resolving carboxamide precipitation in aqueous media.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2,3-Dihydrobenzofuran-5-carboxamide precipitate immediately when I dilute my 10 mM DMSO stock into PBS? A1: This is a classic manifestation of "solvent shock." The compound is highly soluble in 100% DMSO. When you pipette this stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water, leaving the compound locally supersaturated without its solubilizing vehicle[3]. Because the carboxamide moiety strongly prefers to hydrogen-bond with itself rather than water, the molecules rapidly aggregate. This bypasses the metastable supersaturation phase (the "spring and parachute" effect fails), leading to an immediate kinetic crash[4].

Q2: How can I differentiate between kinetic precipitation and exceeding thermodynamic solubility? A2: Thermodynamic solubility is the absolute maximum amount of drug that can dissolve in a specific medium at equilibrium. Kinetic solubility refers to a temporary supersaturated state. If the compound precipitates immediately upon dilution but redissolves upon heating and remains in solution upon cooling, it is a kinetic issue. If it never redissolves, or if it slowly crystallizes out over 24 hours regardless of your mixing technique, you have hit the thermodynamic ceiling for that specific buffer system[4].

Q3: Does the pH of the media affect the solubility of this specific compound? A3: Generally, no. Unlike carboxylic acid drugs that exhibit highly pH-dependent solubility profiles[5], 2,3-Dihydrobenzofuran-5-carboxamide is a neutral molecule under physiological conditions (pH 6.8–7.4). Adjusting the pH of your cell culture media will not significantly improve its solubility. You must rely on co-solvents, surfactants, or complexation agents.

Validated Solubilization Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion using HP-β-CD

Causality: Pre-warming the solutions increases the kinetic energy of the system, reducing localized supersaturation gradients during mixing. The dropwise addition under vigorous vortexing ensures the hydrophobic dihydrobenzofuran ring inserts into the cyclodextrin cavity before it can encounter another drug molecule to form a crystal lattice.

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxamide (10 mM stock in 100% anhydrous DMSO)

  • 20% (w/v) HP-β-CD in PBS (pH 7.4)

  • Vortex mixer and heated sonicating water bath

Methodology:

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Pre-warm both the 10 mM DMSO stock and the HP-β-CD solution to 37°C for 15 minutes.

  • Kinetic Mixing: Place the HP-β-CD solution on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a precision micropipette, add the DMSO stock dropwise directly into the vortex center (not down the side of the tube). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent downstream cytotoxicity[3].

  • Sonication: Immediately transfer the mixture to a sonicating water bath at 37°C for 10 minutes to drive the inclusion complex to thermodynamic equilibrium.

Self-Validation Checkpoint: Before proceeding to your biological assay, centrifuge the final dispersion at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze it via UV-Vis spectroscopy (or HPLC) against a standard curve. If the calculated concentration is <95% of your theoretical yield, complexation was incomplete, indicating micro-precipitation occurred.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Causality: Visual inspection is insufficient for detecting nano-precipitates. Nephelometry measures light scattering caused by suspended particles, providing a highly sensitive, quantitative measure of the precipitation onset[4].

Methodology:

  • Prepare a serial dilution of the compound in your test media (e.g., 1 µM to 500 µM) using the step-down dilution method.

  • Transfer 100 µL of each concentration into a clear-bottom 96-well plate.

  • Incubate the plate at 37°C for 2 hours to simulate assay conditions.

  • Read the plate on a microplate reader using the nephelometry module (or absorbance at 620 nm as a proxy for light scattering).

  • Plot concentration vs. scattering intensity. The inflection point where scattering sharply increases marks your kinetic solubility limit.

Solubilization Strategy Matrix

Table 2: Comparison of Solubilization Strategies for 2,3-Dihydrobenzofuran-5-carboxamide

StrategyMechanistic ActionAdvantagesDisadvantagesRecommended Application
Direct DMSO Dilution Co-solventSimple, fast execution.Extreme risk of solvent shock; high toxicity[3].Only for final concentrations <1 µM.
DMSO + Tween 80 (0.1%) Surfactant MicellizationLowers surface tension; delays precipitation[6].Surfactants can lyse cells or interfere with membrane proteins.Biochemical/Enzymatic assays.
HP-β-CD Complexation Host-Guest InclusionExcellent thermodynamic stability; biocompatible.Requires optimization of the cyclodextrin ratio.Cell-based assays & in vivo dosing.
Amorphous Solid Dispersion Polymeric stabilizationMaximizes the "spring and parachute" supersaturation[4].Complex preparation (requires spray drying or milling)[7].Advanced formulation / PK studies.

References

  • Title: PubChem: 2,3-Dihydrobenzofuran-5-carboxamide | C9H9NO2 | CID 21982339 Source: nih.gov URL: 2

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: acs.org URL: 1

  • Title: Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media Source: benchchem.com URL: 3

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: nih.gov URL: 7

  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: patsnap.com URL: 5

  • Title: Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: nih.gov URL: 4

  • Title: Enhanced drug dissolution using Evaporative Precipitation into Aqueous Solution Source: researchgate.net URL: 6

Sources

Optimization

Improving synthesis yield and purity of 2,3-Dihydrobenzofuran-5-carboxamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, medicinal chemists, and drug development professionals who are optimizing the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, medicinal chemists, and drug development professionals who are optimizing the synthesis of 2,3-Dihydrobenzofuran-5-carboxamide .

Synthesizing functionalized 2,3-dihydrobenzofurans presents unique challenges, particularly regarding the regioselectivity of the bicyclic core and the chemoselectivity of the C5-carboxamide installation. This guide bypasses generic advice, offering field-proven troubleshooting, mechanistic causality, and self-validating protocols to maximize your yield and purity.

Diagnostic Synthesis Workflow

Understanding the mechanistic pathways is critical before troubleshooting. The diagram below illustrates the two most reliable synthetic routes for installing the carboxamide group, highlighting the reactive intermediates that dictate yield and purity.

SynthesisRoutes SM1 2,3-Dihydrobenzofuran- 5-carbonitrile Int1 Peroxyimidic Acid Intermediate SM1->Int1 H2O2, NaOH (Radziszewski) Byprod Over-hydrolyzed Carboxylic Acid SM1->Byprod Harsh Acid/Base Reflux SM2 2,3-Dihydrobenzofuran- 5-carboxylic acid Int2 HOAt Active Ester Intermediate SM2->Int2 HATU, DIPEA DMF, rt Prod 2,3-Dihydrobenzofuran- 5-carboxamide Int1->Prod Rapid Collapse (-O2, -H2O) Int2->Prod NH3 or NH4Cl

Figure 1: Divergent synthesis routes for 2,3-dihydrobenzofuran-5-carboxamide and critical intermediates.

Expert Troubleshooting & FAQs

Q1: My amidation of 2,3-dihydrobenzofuran-5-carboxylic acid using EDCI/HOBt gives low yields (<50%) and is difficult to purify. How can I improve this?

The Causality: The traditional EDCI/HOBt coupling system generates a dialkylurea byproduct that is notoriously difficult to separate from polar primary amides via standard silica gel chromatography. Furthermore, the steric hindrance around the bicyclic system can slow down the attack of ammonia on the HOBt-active ester, leading to competitive hydrolysis back to the starting material. The Solution: Switch to a HATU-mediated coupling [1]. HATU utilizes an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring group effect, hydrogen-bonding with the incoming amine (or ammonia) to accelerate the nucleophilic attack. Additionally, HATU byproducts are highly water-soluble and can be entirely removed during a basic aqueous workup, drastically improving the crude purity of your 2,3-dihydrobenzofuran-5-carboxamide.

Q2: I am trying to synthesize the carboxamide from 2,3-dihydrobenzofuran-5-carbonitrile, but I keep getting the over-hydrolyzed carboxylic acid. How do I stop at the primary amide?

The Causality: Standard nitrile hydrolysis using harsh aqueous acids (e.g., refluxing H2SO4) or strong bases drives the reaction thermodynamically all the way to the carboxylic acid. The primary amide is merely a transient intermediate under these conditions. The Solution: Utilize the Radziszewski reaction [2]. By treating the nitrile with alkaline hydrogen peroxide (H2O2/NaOH) at mild temperatures (40 °C), the reaction proceeds via a highly reactive peroxyimidic acid intermediate. This intermediate rapidly collapses into the primary amide and singlet oxygen. Because the conditions are mild and the mechanism bypasses the standard hydration pathway, over-hydrolysis to the carboxylic acid is completely suppressed.

Q3: During the initial cyclization to form the 2,3-dihydrobenzofuran core from a 2-(2-haloethyl)phenol precursor, I'm seeing significant elimination byproducts instead of cyclization. What is going wrong?

The Causality: You are observing a competition between the desired intramolecular SN​2 substitution (cyclization) and an E2 elimination. If your reaction temperature is too high, or if you are using a hard, strong base (like NaOH or KOtBu), the transition state for proton abstraction ( E2 ) becomes energetically favorable over the nucleophilic attack on the carbon ( SN​2 ). The Solution: Lower the reaction temperature and switch to a milder, more polarizable base such as K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent (DMF or acetonitrile). The larger cesium cation enhances the nucleophilicity of the phenoxide ion, favoring the SN​2 cyclization pathway.

Comparative Data: Amidation Reagents

To guide your reagent selection for the carboxylic acid route, review the empirical data summarized below. This table compares the efficacy of various coupling agents specifically for the amidation of sterically demanding benzofuran and dihydrobenzofuran derivatives.

Coupling ReagentTypical Yield (%)Crude Purity (%)Byproduct RemovalMechanistic Advantage
EDCI / HOBt 45 - 55%60 - 70%Difficult (Urea derivatives)Standard baseline; low cost.
SOCl₂ (Acid Chloride) 65 - 75%80 - 85%Moderate (Requires vacuum)Highly reactive; prone to side reactions.
CDI 70 - 80%85 - 90%Easy (CO2 and Imidazole)Good for primary amides; requires anhydrous conditions.
HATU / DIPEA 85 - 95% >95% Very Easy (Aqueous wash) HOAt neighboring group effect accelerates amidation.

Validated Standard Operating Procedures (SOPs)

Every protocol provided here is designed as a self-validating system. In-process checks are included so you can verify the success of each step before proceeding.

Protocol A: HATU-Mediated Amidation of 2,3-Dihydrobenzofuran-5-carboxylic acid

This protocol is optimized for high purity and avoids complex chromatography.

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the coupling agent.

  • Coupling Agent: Add HATU (1.2 eq, 12 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Check: An aliquot quenched in methanol should show complete conversion to the methyl ester via LCMS, confirming the formation of the active HOAt ester.

  • Amidation: Add solid Ammonium Chloride ( NH4​Cl ) (2.0 eq, 20 mmol) directly to the mixture. Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash sequentially with:

    • 1M aqueous HCl (2x) to remove unreacted DIPEA and ammonia.

    • Saturated aqueous NaHCO3​ (2x) to remove the HOAt byproduct and any unreacted starting carboxylic acid.

    • Brine (1x) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting solid is typically >95% pure 2,3-dihydrobenzofuran-5-carboxamide and can be recrystallized from Ethanol/Water if necessary.

Protocol B: Radziszewski Hydration of 2,3-Dihydrobenzofuran-5-carbonitrile

This protocol utilizes alkaline peroxide to prevent over-hydrolysis.

  • Preparation: Dissolve 2,3-dihydrobenzofuran-5-carbonitrile (1.0 eq, 10 mmol) in a 1:1 mixture of Ethanol and Water (0.5 M).

  • Peroxide Addition: Cool the flask to 0 °C using an ice bath. Slowly add 30% aqueous Hydrogen Peroxide ( H2​O2​ ) (3.0 eq, 30 mmol). Safety Note: Always add peroxide behind a blast shield and ensure the reaction is vented.

  • Catalytic Base: Dropwise, add 20% aqueous NaOH (0.2 eq, 2 mmol).

  • Reaction: Remove the ice bath and warm the reaction to 40 °C. Stir for 2 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the high-Rf nitrile spot and the appearance of a highly polar, UV-active baseline spot (the primary amide).

  • Quenching: Cool the reaction to 0 °C and strictly quench excess peroxide by adding saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until a peroxide test strip reads 0 mg/L. Causality: Failure to quench peroxide can lead to explosive concentration during solvent removal.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Dry the combined organics over Na2​SO4​ and concentrate to yield the target carboxamide.

References

  • Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 1

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega, ACS Publications. 2

Sources

Troubleshooting

How to prevent degradation of 2,3-Dihydrobenzofuran-5-carboxamide during long-term storage

Welcome to the technical support and troubleshooting hub for 2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1). This compound is a critical structural motif and synthetic intermediate utilized extensively in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1). This compound is a critical structural motif and synthetic intermediate utilized extensively in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, anti-cancer therapeutics, and neurological agents[1].

Because downstream synthetic yields and high-throughput screening (HTS) assay reproducibility depend entirely on the structural integrity of your starting materials, preventing the degradation of this compound during long-term storage is paramount. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute sample integrity.

Mechanisms of Degradation: The Causality Behind Instability

To implement effective storage protocols, researchers must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 2,3-Dihydrobenzofuran-5-carboxamide primarily occurs via two distinct pathways:

  • Oxidative Aromatization (Ring Dehydrogenation): The partially saturated 2,3-dihydrobenzofuran core is susceptible to dehydrogenation. Environmental oxidants or photoexcitation (via UV light) provide the activation energy required to abstract hydrogen atoms, driving the thermodynamically favored conversion of the ring into a fully aromatic benzofuran derivative[2][3].

  • Carboxamide Hydrolysis: While amide bonds exhibit significant resonance stabilization compared to esters, they are not immune to cleavage[4]. Prolonged exposure to ambient moisture—especially if the micro-environment experiences slight pH shifts—lowers the activation barrier for nucleophilic attack by water, hydrolyzing the amide into 2,3-dihydrobenzofuran-5-carboxylic acid and ammonia[5].

Degradation Compound 2,3-Dihydrobenzofuran- 5-carboxamide O2_Light Oxygen & UV Light Compound->O2_Light Exposure Moisture Moisture & Extremes of pH Compound->Moisture Exposure Oxidation Oxidation / Aromatization O2_Light->Oxidation Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Benzofuran Benzofuran-5-carboxamide (Impurity) Oxidation->Benzofuran CarboxylicAcid 2,3-Dihydrobenzofuran- 5-carboxylic acid Hydrolysis->CarboxylicAcid

Logical flow of environmental triggers leading to specific degradation pathways.

Troubleshooting Guide & FAQs

Q1: We are detecting an [M-2] ion in our LC-MS analysis of stored batches. What is causing this mass loss? A: A loss of 2 Daltons strongly indicates the oxidative dehydrogenation of the 2,3-dihydrobenzofuran ring, resulting in the fully aromatic benzofuran-5-carboxamide. This aromatization is accelerated by exposure to atmospheric oxygen and UV light[6]. Resolution: Ensure your storage vials are amber-tinted to block UV radiation and rigorously purge the headspace with an inert gas (Argon or Nitrogen) before sealing[7].

Q2: Our reverse-phase HPLC shows a growing, highly polar impurity peak eluting before our main product after 6 months of storage. What went wrong? A: The early-eluting polar impurity is likely 2,3-dihydrobenzofuran-5-carboxylic acid, resulting from the hydrolysis of the primary carboxamide group. Although amides are generally stable[4], prolonged exposure to atmospheric moisture drives slow hydrolysis[5]. Resolution: The compound must be stored completely desiccated at 2-8°C or -20°C[8].

Q3: Can we store this compound as a 10 mM stock solution in DMSO for high-throughput screening (HTS) assays? A: Long-term storage in DMSO is highly discouraged unless strictly controlled. DMSO is notoriously hygroscopic; it will pull atmospheric water into the solution every time the vial is opened. The introduction of water into the DMSO stock facilitates amide hydrolysis over time. Resolution: If solution storage is mandatory, aliquot the DMSO stock into single-use tubes, freeze immediately at -80°C, and thaw each tube only once[1].

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Aliquoting and Long-Term Storage

This protocol is designed as a closed-loop, self-validating system. By utilizing indicating desiccants and pre/post-storage chromatographic checks, you ensure that the environmental controls have successfully prevented degradation.

StorageWorkflow Start Bulk API Receipt Dry Desiccation (Silica Gel) Start->Dry Aliquoting Aliquoting in Amber Vials Dry->Aliquoting Argon Argon/N2 Purge Aliquoting->Argon Seal PTFE-Lined Capping Argon->Seal Store Store at 2-8°C or -20°C Seal->Store

Step-by-step workflow for the long-term storage preparation of the compound.

Step-by-Step Methodology:

  • Initial QC (Baseline Validation): Before aliquoting, dissolve a 1 mg sample in LC-grade acetonitrile and analyze via HPLC-UV (254 nm) to establish a baseline purity chromatogram.

  • Active Desiccation: Place the bulk powder in a vacuum desiccator containing active indicating silica gel for 24 hours to remove residual surface moisture. Validation Check: Ensure the silica gel remains blue; a shift to pink indicates moisture saturation and requires desiccant replacement.

  • Aliquoting: Inside a controlled low-humidity environment (e.g., a glove box), transfer the required masses into pre-weighed, amber glass vials. Amber glass is critical to prevent photo-induced oxidation[7].

  • Inert Gas Purging: Insert an Argon gas line into the vial, keeping the flow gentle to avoid displacing the fine powder. Purge the headspace for 10-15 seconds to displace atmospheric oxygen.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. PTFE ensures a tight, chemically inert seal that prevents moisture ingress.

  • Temperature Controlled Storage: Transfer the sealed vials to a monitored refrigerator (2-8°C) for medium-term storage (up to 12 months) or a freezer (-20°C) for long-term storage (>12 months)[8].

  • Post-Storage QC (Efficacy Validation): Upon retrieving an aliquot after prolonged storage, repeat the HPLC-UV analysis and overlay it against the baseline chromatogram to validate that no degradation has occurred.

Quantitative Stability Data

The following table summarizes expected shelf-life outcomes based on varying storage conditions, allowing researchers to assess the risk profile of their current setup.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Ambient (25°C)AirClear Glass< 3 MonthsOxidation & Hydrolysis
Refrigerated (2-8°C)AirAmber Glass6 - 12 MonthsSlow Hydrolysis
Refrigerated (2-8°C)ArgonAmber Glass12 - 24 MonthsMinimal
Frozen (-20°C)ArgonAmber Glass> 24 MonthsNegligible
Solution (DMSO)AirPlastic Tube< 1 Month (at RT)Moisture-driven Hydrolysis

Sources

Reference Data & Comparative Studies

Validation

2,3-Dihydrobenzofuran-5-carboxamide vs benzofuran-5-carboxamide structural comparison

Structural Comparison Guide: 2,3-Dihydrobenzofuran-5-carboxamide vs. Benzofuran-5-carboxamide in Drug Design Introduction As a Senior Application Scientist, I frequently encounter the structural dilemma of choosing betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: 2,3-Dihydrobenzofuran-5-carboxamide vs. Benzofuran-5-carboxamide in Drug Design

Introduction

As a Senior Application Scientist, I frequently encounter the structural dilemma of choosing between aromatic and partially saturated bicyclic scaffolds during hit-to-lead optimization. The transition from a benzofuran-5-carboxamide to a 2,3-dihydrobenzofuran-5-carboxamide represents a fundamental shift in molecular topology. We move from a flat, sp2 -hybridized aromatic system to a puckered, sp3 -enriched conformation. This guide objectively compares these two scaffolds, detailing their physicochemical properties, mechanistic implications, and the experimental protocols required to evaluate them.

Structural and Physicochemical Comparison

The core difference between these two scaffolds lies in the saturation of the C2-C3 bond within the furan ring.

  • Benzofuran-5-carboxamide : This scaffold is a fully conjugated, 10- π electron system. Its planarity is highly favorable for intercalating into narrow binding pockets and engaging in strong π−π stacking interactions with aromatic amino acid residues. However, this rigidity and planarity often result in high lipophilicity (LogP) and poor aqueous solubility, leading to "brick dust" properties that hinder oral bioavailability.

  • 2,3-Dihydrobenzofuran-5-carboxamide : Saturation of the furan ring breaks the local aromaticity, leaving only the benzene ring conjugated. The five-membered ring adopts a puckered "envelope" conformation. This structural shift increases the fraction of sp3 hybridized carbons ( Fsp3​ ), a metric that statistically correlates with improved clinical success due to enhanced aqueous solubility and reduced off-target toxicity[1].

Table 1: Comparative Physicochemical Profile

PropertyBenzofuran-5-carboxamide2,3-Dihydrobenzofuran-5-carboxamideHybridization (C2-C3) sp2 sp2 sp3 sp3 3D ConformationPlanarPuckered (Envelope)Aromaticity10 π electron system6 π electron system (benzene only)Lipophilicity (LogP)HigherLowerComplexity ( Fsp3​ )LowerHigherPrimary Metabolic LiabilityEpoxidation, HydroxylationOxidation (aromatization), Hydroxylation

Mechanistic Implications in Drug Design

The choice between these scaffolds dictates the trajectory of a medicinal chemistry program. For instance, in the development of Bromo and Extra-Terminal domain (BET) inhibitors targeting the second bromodomain (BD2), replacing a rigid aromatic core with a 2,3-dihydrobenzofuran scaffold significantly improved solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) while maintaining target selectivity[2].

Similarly, in the design of cannabinoid receptor 2 (CB2) agonists, utilizing the dihydrobenzofuran core reduced lipophilicity compared to isatin derivatives. This scaffold hopping optimized the pharmacokinetic profile, allowing the compound to reverse neuropathic pain in vivo without affecting locomotor behavior[3].

ScaffoldSelection Start Hit Compound Benzofuran-5-carboxamide Eval Evaluate Physicochemical Properties Start->Eval CheckSol Poor Solubility or High Lipophilicity? Eval->CheckSol Keep Retain Benzofuran (Exploit pi-pi stacking) CheckSol->Keep No Reduce Reduce to 2,3-Dihydrobenzofuran (Increase Fsp3) CheckSol->Reduce Yes Test In Vitro ADMET Testing (FaSSIF, Microsomes) Reduce->Test Outcome1 Improved Solubility Altered Binding Mode Test->Outcome1 Outcome2 Monitor for Oxidation (Reversion to Benzofuran) Test->Outcome2

Workflow for selecting between benzofuran and dihydrobenzofuran scaffolds in hit-to-lead optimization.

Experimental Methodologies

To objectively evaluate the performance of these scaffolds, rigorous, self-validating protocols are required. Below are standardized methodologies for synthesizing and evaluating these carboxamides.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxamide via Tandem Cyclization Causality: We utilize a palladium-catalyzed tandem cyclization/cross-coupling reaction to build the dihydrobenzofuran core efficiently from simple precursors. This ensures high regioselectivity and avoids the harsh reducing conditions required to hydrogenate a pre-formed benzofuran[3].

  • Preparation : In an oven-dried Schlenk flask, combine the 2-iodophenol derivative (1.0 equiv) and the corresponding alkene (1.5 equiv).

  • Catalyst Addition : Add Pd(OAc)2​ (5 mol%) and a phosphine ligand (e.g., dppf, 10 mol%) to direct the regioselective insertion.

  • Cyclization : Introduce a base (e.g., K2​CO3​ , 2.0 equiv) and solvent (DMF). Heat to 90°C under an inert argon atmosphere for 12 hours.

  • Amidation : Isolate the resulting 2,3-dihydrobenzofuran-5-carboxylic acid intermediate. Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF, followed by the addition of the desired amine (1.2 equiv) to form the final carboxamide[4].

  • Self-Validation : Confirm the envelope conformation and sp3 hybridization via 1 H-NMR. The presence of characteristic multiplet signals between 3.0–4.5 ppm confirms the C2 and C3 protons, validating the saturation of the ring.

Protocol 2: Comparative Kinetic Solubility and Metabolic Stability Assay Causality: Solubility and hepatic clearance are the primary drivers for transitioning from a benzofuran to a dihydrobenzofuran. This protocol simultaneously evaluates both parameters to ensure the scaffold hop achieves its intended pharmacokinetic goals.

  • Solubility (FaSSIF) : Incubate 1 mg of each compound in 1 mL of FaSSIF (pH 6.5) at 37°C for 24 hours. Centrifuge at 10,000 x g for 15 minutes to pellet undissolved material. Quantify the supernatant concentration via HPLC-UV against a standard curve[2].

  • Microsomal Stability : Incubate 1 μ M of each compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quenching & Analysis : Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check : Carefully monitor the LC-MS/MS chromatogram of the 2,3-dihydrobenzofuran-5-carboxamide for a mass shift of -2 Da. This shift indicates metabolic dehydrogenation (aromatization) back to the benzofuran-5-carboxamide—a critical metabolic liability that must be quantified to ensure in vivo stability[2].

Case Studies and Experimental Data

The empirical data strongly supports the strategic use of the dihydrobenzofuran scaffold to rescue compounds with poor physicochemical properties.

Table 2: Impact of Scaffold Hopping on Pharmacological Parameters

Target / ApplicationScaffoldIC50 / Binding AffinitySolubility (FaSSIF)Rat Hepatocyte ClearanceReference
BD2 (BET Inhibitors) BenzofuranPotent, but poor PK< 10 μ g/mLHigh (> 5.0 mL/min/g)[2]
BD2 (BET Inhibitors) 2,3-DihydrobenzofuranMaintained (pIC50 = 7.9)> 100 μ g/mLReduced (3.3 mL/min/g)[2]
CB2 Agonists Isatin / BenzofuranHigh AffinityPoorHigh[3]
CB2 Agonists 2,3-DihydrobenzofuranSelectively MaintainedImprovedOptimized for in vivo[3]
Conclusion

The strategic conversion of a benzofuran-5-carboxamide to a 2,3-dihydrobenzofuran-5-carboxamide is a powerful tool in the medicinal chemist's arsenal. While the planar benzofuran is excellent for initial target engagement via π−π interactions, the dihydrobenzofuran scaffold offers superior developability. By increasing Fsp3​ , it enhances aqueous solubility and provides a unique 3D vector for exploring complex binding pockets, ultimately bridging the gap between in vitro potency and in vivo efficacy.

References
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors Source: ACS Publications URL: [Link]

  • Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: PMC - NIH URL: [Link]

  • Title: Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Source: University of Strathclyde URL: [Link]

Sources

Comparative

Benchmarking 2,3-Dihydrobenzofuran-5-carboxamide against standard reference inhibitors

As a Senior Application Scientist, I approach compound benchmarking not merely as a collection of IC50 values, but as a holistic evaluation of mechanistic engagement, structural causality, and cellular efficacy. When eva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach compound benchmarking not merely as a collection of IC50 values, but as a holistic evaluation of mechanistic engagement, structural causality, and cellular efficacy. When evaluating novel pharmacophores against established clinical standards, the experimental design must be rigorously self-validating to eliminate artifacts and confirm true target engagement.

This guide provides an in-depth technical benchmarking of the 2,3-Dihydrobenzofuran-5-carboxamide (DHB-5-CA) scaffold against standard reference inhibitors (e.g., Olaparib, Crizotinib), focusing on its emerging role as a dual-targeting agent in oncology.

Mechanistic Rationale: Overcoming Resistance via Dual Inhibition

First-generation Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, rely heavily on the principle of synthetic lethality in BRCA-mutated cancers. However, clinical efficacy is frequently compromised by acquired resistance, most notably through compensatory kinase signaling like c-Met amplification[1].

The 2,3-dihydrobenzofuran-carboxamide scaffold bridges this therapeutic gap. Structurally, the carboxamide moiety mimics the nicotinamide of NAD+, forming critical hydrogen bonds within the PARP1 catalytic domain, while the electron-rich 2,3-dihydrobenzofuran ring optimally occupies the hydrophobic adenosine-binding pocket. This structural appendage significantly improves both binding potency and isoform selectivity[2]. Furthermore, recent medicinal chemistry optimization has demonstrated that DHB-5-CA derivatives exhibit strong binding affinity toward mutated BRCA1/2[3] and can simultaneously inhibit c-Met, dismantling the tumor's primary resistance bypass track[1].

MOA DNADamage DNA Single-Strand Breaks PARP PARP1/2 Activation DNADamage->PARP Repair Homologous Recombination (BRCA1/2) PARP->Repair cMet c-Met Amplification (Resistance Pathway) cMet->Repair Compensatory Signaling Survival Cancer Cell Survival Repair->Survival Apoptosis Synthetic Lethality (Apoptosis) DHB 2,3-Dihydrobenzofuran- 5-carboxamide Scaffold DHB->PARP Primary Inhibition DHB->cMet Dual Targeting DHB->Apoptosis Induces Olaparib Olaparib (Reference) Olaparib->PARP Inhibits

Mechanistic pathway of 2,3-Dihydrobenzofuran-5-carboxamide vs. Olaparib in PARP/c-Met signaling.

Quantitative Benchmarking Data

To objectively evaluate the DHB-5-CA scaffold, we benchmark its performance against Olaparib (standard PARP inhibitor) and Crizotinib (standard c-Met inhibitor). The data below synthesizes recent in vitro profiling of optimized benzofuran-carboxamide derivatives against wild-type and resistant cell lines[1][3].

Compound ClassPrimary Target(s)PARP1 IC₅₀ (nM)c-Met IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)Resistance Profile
DHB-5-CA Derivatives PARP1, c-Met, BRCA-mut21.8 – 35.030.21.2 – 2.5Overcomes c-Met amplification
Olaparib (Reference) PARP1, PARP25.0> 10,0003.5Susceptible to c-Met bypass
Crizotinib (Reference) c-Met, ALK> 10,00011.0> 10.0N/A (Lacks DNA damage synergy)

Data Interpretation: While Olaparib possesses a marginally tighter binding affinity for PARP1 in isolation, the DHB-5-CA scaffold's dual-targeting capability yields superior cytotoxicity in complex tumor models (such as MCF-7 breast cancer cells) by actively suppressing the c-Met survival pathway[1][3].

Experimental Design & Self-Validating Protocols

A robust benchmarking study requires assays that independently verify both phenotypic outcomes (cell death) and genotypic/mechanistic causality (target engagement).

Workflow Prep Cell Culture (MCF-7, HCT116) Treatment Compound Treatment (DHB-5-CA vs Olaparib) Prep->Treatment Assay1 Cell Viability (MTT / CellTiter-Glo) Treatment->Assay1 Assay2 Target Engagement (PARylation Assay) Treatment->Assay2 Analysis IC50 Calculation & Statistical Analysis Assay1->Analysis Assay2->Analysis

Standardized experimental workflow for benchmarking inhibitor efficacy and target engagement.

Protocol A: Multiplexed Cell Viability Assay (Phenotypic Readout)

Causality: Relying solely on MTT (which measures mitochondrial oxidoreductase activity) can yield false-positive cytotoxicity if a compound transiently stalls metabolism without inducing apoptosis. By multiplexing MTT with an ATP-dependent luminescent assay (CellTiter-Glo), we ensure the readout reflects terminal cell death.

  • Cell Seeding: Seed MCF-7 (BRCA-mutated model) and HCT116 (c-Met amplified model) cells in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of DHB-5-CA derivatives, Olaparib, and Crizotinib.

  • Self-Validation Checkpoints:

    • Negative Control: 0.1% DMSO (Establishes the 100% viability baseline).

    • Positive Control: 1 µM Staurosporine (Establishes the maximum apoptotic signal). The assay plate is only deemed valid if the Z'-factor between these controls is > 0.6.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence to calculate IC₅₀ values.

Protocol B: In-Cell PARylation Assay (Mechanistic Target Engagement)

Causality: Phenotypic death does not prove PARP inhibition. To prove the DHB-5-CA scaffold directly engages PARP1 inside the cell, we must measure the accumulation of poly(ADP-ribose) (PAR) polymers immediately following induced DNA damage. If the compound is on-target, PARylation will be completely suppressed.

  • Pre-Treatment: Seed cells in a 96-well plate. Pre-treat with IC₈₀ concentrations of the inhibitors for 2 hours to allow intracellular equilibration and target binding.

  • DNA Damage Induction: Add 1 mM H₂O₂ to the wells for exactly 10 minutes.

    • Causality: H₂O₂ causes rapid, massive single-strand DNA breaks, hyperactivating unbound PARP1 enzymes.

  • Fixation & Detection: Immediately aspirate media and fix cells with ice-cold methanol/acetone (1:1) for 10 minutes to halt all enzymatic activity. Wash with PBS and block with 5% BSA.

  • Self-Validation Checkpoints:

    • Basal Control: Cells without H₂O₂ and without inhibitor (Shows baseline PAR levels).

    • Maximum Activation Control: Cells treated with H₂O₂ but no inhibitor (Validates antibody specificity and maximum dynamic range).

  • Quantification: Incubate with anti-PAR monoclonal antibody (1:500) followed by a fluorescent secondary antibody. Quantify fluorescence intensity. A successful DHB-5-CA derivative will reduce the H₂O₂-induced fluorescent signal back to basal levels, proving direct PARP1 inhibition.

Conclusion

Benchmarking the 2,3-Dihydrobenzofuran-5-carboxamide scaffold reveals a distinct evolutionary advantage over first-generation inhibitors like Olaparib. By occupying the adenosine-binding pocket and demonstrating dual PARP1/c-Met inhibitory capacity, DHB-5-CA derivatives provide a robust, self-validating mechanism to overcome kinase-mediated acquired resistance in complex tumor microenvironments.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydrobenzofuran-5-carboxamide proper disposal procedures

As a Senior Application Scientist, I emphasize that laboratory safety must be as rigorous and precise as the science it supports. 2,3-Dihydrobenzofuran-5-carboxamide (CAS: 262847-54-1) is a highly valuable heterocyclic i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety must be as rigorous and precise as the science it supports. 2,3-Dihydrobenzofuran-5-carboxamide (CAS: 262847-54-1) is a highly valuable heterocyclic intermediate. It is extensively utilized in the structural design of bioactive molecules, including novel enteropeptidase inhibitors for metabolic disorders [1] and sulfonyl piperidine analogues targeting breast cancer cell lines[2].

However, the very structural features that make it biologically active—the electron-rich benzofuran ring and the hydrogen-bonding carboxamide group—also dictate its environmental and toxicological hazards. Improper disposal can lead to environmental persistence and respiratory hazards for laboratory personnel. This guide provides a self-validating, causality-driven Standard Operating Procedure (SOP) for its safe handling and disposal.

Physicochemical Properties & Hazard Profile

Before initiating any disposal protocol, personnel must understand the material's physical and hazard characteristics. The following quantitative data dictates our choice of Personal Protective Equipment (PPE) and waste segregation strategies [3, 4].

Property / ParameterSpecificationOperational Implication
CAS Number 262847-54-1Unique identifier required for hazardous waste labeling.
Molecular Formula C9H9NO2Contains nitrogen; combustion will yield NOx gases.
Molecular Weight 163.17 g/mol Relevant for calculating molarity in liquid waste streams.
Physical State Solid (Powder/Crystals)Prone to aerosolization; necessitates respiratory protection.
Hazard Statements H302, H315, H319, H332, H335Harmful if swallowed/inhaled; causes skin/eye/respiratory irritation [4].
Storage Conditions 2-8°C, Sealed, DryHygroscopic tendencies; moisture exposure may affect stability[3].

Waste Segregation & Disposal Workflow

The disposal of 2,3-dihydrobenzofuran-5-carboxamide must follow strict segregation pathways to prevent cross-reactivity in waste carboys. The diagram below outlines the logical decision matrix for waste routing.

G Start 2,3-Dihydrobenzofuran- 5-carboxamide Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Liquid Consumables Contaminated Consumables State->Consumables PPE/Vials Biohazard Solid Chemical Waste Bin Solid->Biohazard OrgSolv Organic Solvents (DMSO, DMF, MeOH) Liquid->OrgSolv Organic AqSolv Aqueous Solutions Liquid->AqSolv Aqueous Consumables->Biohazard OrgWaste Non-Halogenated Organic Waste Stream OrgSolv->OrgWaste AqWaste Aqueous Waste Stream (pH 6-8) AqSolv->AqWaste Incineration High-Temp Incineration (EPA Compliant) OrgWaste->Incineration AqWaste->Incineration Biohazard->Incineration

Decision matrix for the segregation and disposal of 2,3-Dihydrobenzofuran-5-carboxamide waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Reagent & Powders)
  • Causality: The compound's aromatic and amide functionalities are highly stable. Standard landfill disposal is unacceptable due to the risk of soil leaching. High-temperature incineration is required to completely cleave the benzofuran ring and oxidize the nitrogen to NOx, which is subsequently scrubbed by the incinerator's emission controls.

  • Collection: Sweep up any solid waste using non-sparking tools to avoid static discharge, which could ignite fine organic dust [3].

  • Containment: Place the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant - Contains 2,3-Dihydrobenzofuran-5-carboxamide."

  • Routing: Transfer to the facility's designated solid hazardous waste accumulation area for eventual high-temperature incineration by a certified vendor.

Protocol B: Liquid Waste Management (Reaction Filtrates & Mother Liquors)
  • Causality: In medicinal chemistry workflows, this compound is often dissolved in polar aprotic solvents (e.g., DMF, DMSO) or alcohols. Mixing these with incompatible aqueous acidic streams can cause exothermic reactions or precipitate the compound, clogging waste lines and creating localized pressure hazards.

  • Solvent Identification: Determine if the solvent matrix is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO).

  • Segregation:

    • Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: Route to the "Halogenated Organic Waste" carboy.

  • Concentration Limits: Ensure the concentration of the intermediate does not exceed the facility's specific limits for liquid waste (typically <5% w/v for general carboys).

  • Validation (Self-Validating Step): Before sealing the carboy, visually inspect for unexpected precipitation or phase separation. If precipitation occurs, the waste must be re-classified as a suspension and handled according to solid-liquid mixed waste protocols to prevent carboy rupture.

Protocol C: Contaminated Consumables (PPE, Weigh Boats, Spatulas)
  • Segregation: Place all contaminated nitrile gloves, weigh boats, and Kimwipes into a designated chemical solid waste bin lined with a primary and secondary bag.

  • Disposal: These items must be treated as hazardous solid waste and incinerated. Under no circumstances should they be placed in standard municipal trash.

Immediate Spill Response & Decontamination Protocol

A spill of 2,3-dihydrobenzofuran-5-carboxamide powder presents an immediate inhalation hazard (H332, H335) [4].

  • Evacuation & Assessment: Evacuate the immediate vicinity. Assess the spill size. For spills >50g, contact Environmental Health and Safety (EHS) immediately.

  • PPE Upgrade: Don an N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Containment (Causality): Do not dry sweep. Dry sweeping aerosolizes the fine powder, drastically exacerbating the inhalation hazard and spreading contamination through the HVAC system.

  • Wetting: Gently mist the spill with a compatible solvent (e.g., a 10% ethanol/water solution) to dampen the powder and suppress dust formation.

  • Absorption & Removal: Use damp absorbent pads to wipe up the material. Place all pads into an HDPE waste container.

  • Surface Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a thorough DI water rinse.

  • Validation (Self-Validating Step): To ensure complete decontamination, swab the area with a clean Kimwipe wetted with methanol. Examine the Kimwipe under a handheld UV lamp (254 nm). Because the benzofuran moiety is highly UV-active, a lack of fluorescence confirms the successful and complete removal of the chemical residue.

References

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide Bentham Science Publishers URL:[Link]

Handling

Personal protective equipment for handling 2,3-Dihydrobenzofuran-5-carboxamide

Comprehensive Safety & Handling Guide: 2,3-Dihydrobenzofuran-5-carboxamide Introduction 2,3-Dihydrobenzofuran-5-carboxamide (CAS: 262847-54-1) is a high-value synthetic intermediate utilized extensively in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2,3-Dihydrobenzofuran-5-carboxamide

Introduction

2,3-Dihydrobenzofuran-5-carboxamide (CAS: 262847-54-1) is a high-value synthetic intermediate utilized extensively in pharmaceutical research to develop bioactive molecules targeting neurological disorders (e.g., Parkinson's disease, epilepsy) and novel anti-inflammatory agents[1]. Because it is handled as a fine, reactive powder, the operational risks extend beyond basic chemical toxicity to include aerosolized inhalation and dermal sensitization.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection and operational handling, ensuring your laboratory maintains strict compliance with 2[2].

Hazard Profile & Mechanistic Risk Assessment

Understanding the causality of exposure is the first step in risk mitigation.

  • Inhalation Risk: As a lightweight organic amide, the powder is highly susceptible to aerosolization during transfer or weighing. Inhalation of these micro-particulates can lead to rapid absorption across the respiratory epithelium.

  • Dermal Risk: Sweat and natural skin oils can partially solubilize the benzofuran derivative, facilitating localized contact dermatitis or systemic absorption.

Personal Protective Equipment (PPE) Matrix

A comprehensive PPE program relies on targeted hazard assessment[2]. The following matrix details the required PPE, grounded in the physical properties of the compound.

Protection ZoneRecommended EquipmentMechanistic Justification (Causality)Reference Standard
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against micro-particulates and accidental liquid splashes during solvation. Standard safety glasses lack orbital seals and cannot prevent dust ingress[3].3
Hands Double-layered Nitrile gloves (powder-free)Nitrile provides superior chemical resistance. Double-gloving ensures that if the outer layer is breached or contaminated, the inner layer maintains a sterile barrier during doffing[4].4
Body Disposable, fluid-resistant lab coat with knit cuffsPrevents powder accumulation on personal clothing. Knit cuffs eliminate the wrist gap between the glove and the sleeve, preventing dermal exposure[5].2
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside a fume hood or during spill cleanup. Filters out fine aerosolized organic powders to prevent respiratory tract irritation[5].5

Operational Workflow & Handling Protocol

This self-validating workflow ensures that engineering controls and PPE work synergistically to protect the researcher.

Phase 1: Environmental Preparation & Gowning

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute. Causality: Proper airflow prevents aerosolized particles from breaching the user's breathing zone[3].

  • Don Primary PPE: Put on the disposable lab coat and chemical splash goggles.

  • Double-Gloving Technique: Don the inner nitrile gloves, followed by the outer gloves. Pull the outer gloves over the knit cuffs of the lab coat[5]. Verification: Tug the outer glove to ensure no skin is exposed at the wrist.

Phase 2: Dispensing and Transfer

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Organic amides accumulate static charge, causing the powder to repel and scatter across the balance.

  • Transfer: Weigh the required mass of 2,3-Dihydrobenzofuran-5-carboxamide slowly. Keep the fume hood sash as low as possible during the transfer.

  • Self-Validation Check: Inspect the immediate area around the balance. A clean balance area validates that your transfer technique successfully minimized aerosolization.

Phase 3: Doffing and Decontamination

  • Remove Outer Gloves: Inside the fume hood, carefully pinch and roll the outer gloves inside-out[4]. Causality: Removing the outer gloves inside the hood ensures that any aerosolized dust generated during doffing is captured by the exhaust system.

  • Surface Decontamination: Wipe down the balance and spatulas with an alcohol-dampened pad (e.g., 70% Isopropanol) to solubilize and remove trace organic residues.

HandlingWorkflow A 1. Pre-Entry Verify Fume Hood Airflow B 2. Primary PPE Don Lab Coat & Goggles A->B C 3. Secondary PPE Don Double Nitrile Gloves B->C D 4. Dispensing Weigh Compound in Hood C->D E 5. Post-Handling Doff Outer Gloves & Wash D->E

Workflow for the safe gowning and handling of 2,3-Dihydrobenzofuran-5-carboxamide.

Spill Management & Disposal Plan

Chemical spills involving active intermediates require immediate, calculated action to prevent widespread contamination.

Quantitative Spill Volume Action Thresholds

Spill ClassificationVolume ThresholdPrimary ActionRequired Additional PPE
Minor Spill < 30 mgLocalized cleanup by lab personnel using damp pads[5].Standard PPE + N95 Respirator
Major Spill ≥ 30 mgImmediate evacuation; cleanup by Environmental Health & Safety (EH&S)[5].Level C Hazmat Suit / SCBA

Step-by-Step Spill Response Protocol (Minor Spills)

  • Aerosol Suppression: Do NOT sweep the powder. Cover the spill with an absorbent pad dampened with 70% isopropanol or ethanol. Causality: Dry sweeping vigorously aerosolizes the compound. A damp pad suppresses dust generation and initiates solvation.

  • Inward Wiping: Wipe the spill from the outer edges toward the center. Causality: Wiping outward spreads the contamination footprint. Inward wiping concentrates the chemical hazard into a single, manageable zone.

  • Waste Segregation: Place all contaminated pads, weighing boats, and outer gloves into a designated, sealable hazardous waste bag (typically a green or white chemical waste container)[5].

  • Verification: Wash the affected area with soap and water for at least 15 minutes if skin exposure occurred[5]. Inspect the spill area to ensure no visible white powder remains.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor (<30 mg) Use Damp Absorbent Pad Assess->Minor Low Volume Major Major (>30 mg) Evacuate & Call EH&S Assess->Major High Volume Clean Wipe Inward to Prevent Aerosols Minor->Clean Dispose Seal in Hazardous Waste Bag Clean->Dispose

Decision pathway and response protocol for 2,3-Dihydrobenzofuran-5-carboxamide powder spills.

References

  • MySkinRecipes : 2,3-Dihydrobenzofuran-5-carboxamide Product Description & Applications. Available at: 1

  • National Institutes of Health (NIH) : Prudent Practices in the Laboratory - Working with Chemicals. Available at: 3

  • Clinician.com / NIOSH : Use proper PPE with chemo agents. Available at: 4

  • University of Rochester / NIOSH : NIOSH Table 1, 2 & 3 - Environmental Health & Safety. Available at: 5

  • Centers for Disease Control and Prevention (CDC) : Protective Clothing and Ensembles. Available at: 2

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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